Fmoc-Ser-OH-d3
描述
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D |
InChI 键 |
JZTKZVJMSCONAK-BUYVNXHGSA-N |
手性 SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
The Role of Fmoc-Ser-OH-d3 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and quantitative landscape of modern biological research, stable isotope-labeled compounds are indispensable tools. Among these, deuterated amino acids play a pivotal role in mass spectrometry-based proteomics, metabolic studies, and structural biology. This technical guide provides an in-depth exploration of Fmoc-Ser-OH-d3, a deuterated and protected serine derivative, detailing its applications, the underlying principles, and practical methodologies for its use in research and drug development. This compound is the deuterium-labeled counterpart of Fmoc-Ser-OH, a standard building block in peptide synthesis.[1] The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino acid's N-terminus, crucial for the stepwise assembly of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[2] The "-d3" designation indicates that three hydrogen atoms in the serine molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the key to its utility in quantitative analysis.
Core Applications of this compound
The primary application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides. These SIL peptides, which are chemically identical to their endogenous counterparts but have a known mass difference, serve as ideal internal standards for a variety of research applications.
Quantitative Proteomics: Absolute Quantification (AQUA)
This compound is a key reagent for synthesizing heavy-labeled peptide standards, which are crucial for the absolute quantification of proteins and for validating results from relative quantification experiments.[3] This approach, often termed AQUA (Absolute QUantification of proteins), allows for the precise determination of the concentration of a specific protein in a complex biological sample, such as cell lysates, plasma, or tissue homogenates.[3][4]
The workflow involves synthesizing a peptide that is a fragment of the protein of interest, incorporating one or more stable isotope-labeled amino acids, such as that derived from this compound. A known quantity of this "heavy" peptide is then spiked into a biological sample. After proteolytic digestion, the sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the endogenous "light" peptide and the spiked-in "heavy" standard due to the mass difference imparted by the deuterium atoms. By comparing the signal intensities of the light and heavy peptide pairs, the absolute quantity of the endogenous peptide, and by extension the parent protein, can be accurately calculated.[3][5]
Metabolic Labeling and Flux Analysis
Deuterated amino acids, including serine, are valuable tracers for elucidating metabolic pathways.[6] While this compound is primarily used for peptide synthesis, the resulting deuterated peptides can be used to study peptide and protein metabolism. More directly, deuterated serine (without the Fmoc group) is used in metabolic labeling studies to trace the fate of serine in cellular metabolism. Serine is a central node in one-carbon metabolism, which is critical for the synthesis of nucleotides, amino acids, and for methylation reactions. By introducing deuterated serine to cells, researchers can track its incorporation into various downstream metabolites using mass spectrometry or NMR, providing insights into metabolic fluxes in normal and diseased states.[6]
Structural Biology via Nuclear Magnetic Resonance (NMR)
In protein NMR spectroscopy, the substitution of protons with deuterons can simplify complex spectra and reduce signal overlap, which is particularly useful for studying the structure and dynamics of larger proteins.[7] While uniform deuteration is common, selective labeling with specific deuterated amino acids can provide more detailed structural information. Peptides synthesized with this compound can be used in NMR studies to probe the local environment and dynamics of the serine residue within the peptide or a protein-peptide complex.
Pharmacokinetic Studies
The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule due to the Kinetic Isotope Effect (KIE).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[6] Peptides containing deuterated amino acids, synthesized using reagents like this compound, can be used in pharmacokinetic studies to investigate their metabolic stability and clearance rates.[8][9] This can be a valuable strategy in drug development to enhance the half-life and improve the overall pharmacokinetic profile of peptide-based therapeutics.[9][10][11]
Data Presentation
Quantitative data from experiments utilizing peptides synthesized with this compound are typically presented in tabular format for clarity and ease of comparison.
Table 1: Example Data from an AQUA Experiment for Protein Quantification
| Protein Target | Endogenous Peptide Sequence | Heavy Standard Sequence | Sample Condition | Endogenous Peptide Signal (cps) | Heavy Standard Signal (cps) | Calculated Concentration (fmol/µg protein) |
| Kinase XYZ | VLS(pT)PQR | VLS(pT)PQR (Ser-d3) | Control | 1.25E+05 | 2.50E+05 | 5.0 |
| Kinase XYZ | VLS(pT)PQR | VLS(pT)PQR (Ser-d3) | Treated | 3.75E+05 | 2.50E+05 | 15.0 |
This table illustrates how the signal intensities of the endogenous (light) and deuterated (heavy) peptides are used to calculate the absolute concentration of the target protein under different experimental conditions.
Table 2: Pharmacokinetic Parameters of a Peptide with and without Deuteration
| Peptide Version | Half-life (t½) in plasma (min) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Non-deuterated | 30.5 ± 4.2 | 15.2 ± 2.1 | 0.65 ± 0.08 |
| Deuterated (Ser-d3) | 55.1 ± 6.8 | 8.5 ± 1.5 | 0.68 ± 0.09 |
This table shows a hypothetical comparison of pharmacokinetic parameters, demonstrating the potential impact of deuteration on peptide stability and clearance.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide Standard
This protocol describes the manual synthesis of a short, deuterated peptide using this compound on a Rink Amide resin for C-terminal amide peptides.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (relative to resin loading) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the deuterated serine, use this compound in the coupling step.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized deuterated peptide by mass spectrometry and analytical HPLC.
Absolute Quantification of a Target Protein using the Deuterated Peptide Standard
This protocol outlines the use of the synthesized deuterated peptide for protein quantification in a cell lysate sample.
Materials:
-
Cell lysate containing the protein of interest
-
Synthesized and purified deuterated peptide standard, accurately quantified (e.g., by amino acid analysis)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Protein Quantification of Lysate: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Aliquot a known amount of total protein from the cell lysate (e.g., 50 µg).
-
Spike in a known amount of the deuterated peptide standard (e.g., 50 fmol).
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested sample with formic acid.
-
Analyze the sample by LC-MS/MS using a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).
-
Set up the mass spectrometer to specifically monitor the precursor and fragment ions for both the endogenous (light) and the deuterated (heavy) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the ratio of the light to heavy peptide signals.
-
Determine the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Signal Ratio (Light/Heavy)) * (Known Amount of Heavy Standard)
-
Convert the amount of peptide to the amount of protein based on their respective molecular weights.
-
Mandatory Visualizations
Caption: Workflow for absolute protein quantification using a deuterated peptide standard synthesized with this compound.
Caption: A generic signaling pathway where absolute quantification of a key protein (Kinase 2) can be achieved using a deuterated peptide standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. workflowhub.eu [workflowhub.eu]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. US20140058790A1 - Deuterated peptides - Google Patents [patents.google.com]
- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-Ser-OH-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the deuterated amino acid derivative, Fmoc-Ser-OH-d3. This isotopically labeled compound is a valuable tool in drug development, proteomics, and metabolic research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[1]
Core Chemical Properties
Quantitative data for this compound is not extensively available in publicly accessible literature. Therefore, the following table presents the available data for this compound alongside the well-documented properties of its non-deuterated analog, Fmoc-Ser-OH, for comparative purposes. The primary difference imparted by deuteration is an increase in molecular weight. Other physical properties such as melting point and solubility are expected to be very similar to the non-deuterated compound.
| Property | This compound | Fmoc-Ser-OH |
| Molecular Formula | C₁₈H₁₄D₃NO₅[1] | C₁₈H₁₇NO₅[2] |
| Molecular Weight | 330.35 g/mol [1] | 327.33 g/mol [2] |
| CAS Number | 1380308-48-4[1] | 73724-45-5[2] |
| Appearance | White to off-white solid[1] | White to light yellow crystal powder |
| Melting Point | Not available | 80-90 °C[2] |
| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1] | 2-8°C |
Chemical Structure
The structure of this compound consists of a serine amino acid backbone with three deuterium (B1214612) atoms replacing the three hydrogen atoms on the β-carbon. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the deuteration of serine followed by the protection of the amino group with an Fmoc moiety.
Step 1: Deuteration of DL-Serine
This protocol is based on a general method for the platinum-catalyzed hydrogen-deuterium exchange.[4]
-
Materials:
-
DL-Serine
-
Platinum on carbon (Pt/C, 3 wt% Pt)
-
Deuterium oxide (D₂O)
-
2-Propanol
-
Celite
-
Ethanol
-
-
Procedure:
-
In a suitable reactor, combine DL-serine (1 g), Pt/C (0.40 g, 0.06 mmol), 2-propanol (4 mL), and D₂O (40 mL).
-
Heat the mixture to 100°C and stir continuously for 24 hours.
-
After cooling to room temperature, filter the mixture through Celite to remove the Pt/C catalyst.
-
Wash the Celite pad with D₂O.
-
Evaporate the combined filtrate and washings to dryness to obtain deuterated DL-serine. The level of deuteration should be confirmed by mass spectrometry and NMR.
-
Step 2: Fmoc Protection of Deuterated Serine
This is a standard procedure for the Fmoc protection of an amino acid.[5]
-
Materials:
-
Deuterated DL-Serine (from Step 1)
-
Sodium carbonate (Na₂CO₃)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the deuterated DL-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-OSu in 1,4-dioxane to the cooled serine solution with vigorous stirring.
-
Allow the mixture to stir for 1 hour at room temperature.
-
Wash the mixture with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield Fmoc-DL-Ser-OH-d3 as a white solid. Purification can be achieved by recrystallization or column chromatography.
-
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol.
-
Materials and Reagents:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Collidine
-
Coupling reagents (e.g., HBTU, HCTU, HATU)
-
Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Cold diethyl ether
-
-
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
Dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HCTU) in DMF.
-
Add a base (e.g., DIPEA, collidine) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by high-performance liquid chromatography (HPLC).
-
Considerations for Using Deuterated Amino Acids:
The primary consideration when using deuterated amino acids in SPPS is the potential for a kinetic isotope effect (KIE). The increased mass of deuterium can sometimes lead to slower reaction rates for both the deprotection and coupling steps. This may result in incomplete reactions and the formation of deletion sequences. To mitigate this, it is advisable to:
-
Extend reaction times: Doubling the standard deprotection and coupling times for the deuterated residue is a reasonable starting point.
-
Double couple: Perform the coupling step for the deuterated amino acid twice to ensure complete incorporation.
-
Use a more potent coupling reagent: Consider using a phosphonium- or iminium-based reagent like HATU or PyBOP, especially if steric hindrance is a concern.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for incorporating this compound into a peptide via solid-phase synthesis.
Caption: Workflow for SPPS using this compound.
References
Synthesis of Deuterium-Labeled Fmoc-Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled N-α-(9-fluorenylmethoxycarbonyl)-serine (Fmoc-serine). The incorporation of deuterium (B1214612) into amino acids is a critical tool in pharmaceutical research for studying reaction mechanisms, enhancing pharmacokinetic profiles of peptide-based drugs, and as internal standards for quantitative mass spectrometry. This document outlines a robust two-stage synthetic strategy, commencing with the deuteration of serine followed by its N-α-Fmoc protection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.
Synthetic Strategy Overview
The synthesis of deuterium-labeled Fmoc-serine is most effectively achieved through a two-step process:
-
Deuteration of Serine: Introduction of deuterium atoms into the serine molecule. A common and effective method is the heterogeneous platinum-catalyzed hydrogen-deuterium (H-D) exchange.
-
Fmoc Protection: Attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino group of the deuterated serine.
This approach allows for the preparation of Fmoc-serine with deuterium labels at various positions, depending on the deuteration strategy employed. This guide will focus on the synthesis of L-Serine-2,3,3-d3 followed by its Fmoc protection.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Serine | ≥99% | Standard Supplier | |
| Platinum on carbon (Pt/C) | 10 wt. % | Standard Supplier | |
| Deuterium oxide (D₂O) | 99.9 atom % D | Standard Supplier | |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | ≥99% | Standard Supplier | Alternatively, Fmoc-OSu can be used. |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Supplier | |
| 1,4-Dioxane (B91453) | Anhydrous, ≥99.8% | Standard Supplier | |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Standard Supplier | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard Supplier | |
| Brine | Saturated NaCl solution | N/A | |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Standard Supplier |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield | Isotopic Enrichment |
| 1 | Deuteration of L-Serine | L-Serine, Pt/C | D₂O | 140-150 | 24 | >90% | >98% |
| 2 | Fmoc Protection | L-Serine-d₃, Fmoc-Cl, Na₂CO₃ | 1,4-Dioxane/Water | 0 to RT | 1-2 | ~88% | Maintained |
Experimental Protocols
Step 1: Platinum-Catalyzed H-D Exchange for the Synthesis of L-Serine-d₃
This protocol describes the deuteration of L-serine at the Cα and Cβ positions through a heterogeneous catalytic exchange reaction.
Procedure:
-
In a high-pressure reaction vessel, combine L-serine (1.0 g, 9.5 mmol) and 10% platinum on carbon (Pt/C, 0.2 g).
-
Add deuterium oxide (D₂O, 20 mL).
-
Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of D₂O.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield a white solid.
-
To ensure complete H-D exchange, the solid can be redissolved in D₂O and the solvent evaporated again. This step should be repeated twice.
-
Dry the resulting white solid, L-Serine-d₃, under high vacuum.
Characterization:
-
Mass Spectrometry (MS): To confirm the incorporation of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of signals corresponding to the α- and β-protons. ²H NMR will show signals for the incorporated deuterium.
Step 2: Synthesis of Fmoc-L-Serine-d₃
This protocol details the N-α-Fmoc protection of the synthesized L-Serine-d₃.[1]
Procedure:
-
Dissolve L-Serine-d₃ (1.0 g, 9.25 mmol) in a 10% aqueous solution of sodium carbonate (15 mL) in a flask.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 2.4 g, 9.28 mmol) in 1,4-dioxane (15 mL).
-
Slowly add the Fmoc-Cl solution to the cooled L-Serine-d₃ solution with vigorous stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate (2 x 20 mL) to remove byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield Fmoc-L-Serine-d₃ as a white solid.
Purification:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.
Characterization:
-
MS: To confirm the molecular weight of the final product.
-
NMR: To verify the presence of the Fmoc group and the deuterated serine backbone. Commercially available Fmoc-L-Serine-[d3] can be used as a reference standard.[]
Mandatory Visualizations
Caption: Overall synthetic workflow for deuterium-labeled Fmoc-serine.
Caption: Experimental workflow for the deuteration of L-serine.
Caption: Experimental workflow for the Fmoc protection of L-Serine-d₃.
References
In-Depth Technical Guide: Fmoc-Ser-OH-d3 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Ser-OH-d3, a deuterated derivative of Fmoc-L-serine, an essential building block in solid-phase peptide synthesis (SPPS). This guide covers supplier information, purity specifications, and detailed experimental protocols for quality assessment, designed to assist researchers in sourcing and utilizing this critical reagent.
Introduction to this compound
This compound is a stable isotope-labeled amino acid derivative used in the synthesis of peptides. The incorporation of deuterium (B1214612) (d3) at the β-carbon of the serine residue provides a valuable tool for a range of applications, including:
-
Metabolic Stability Studies: Deuteration can alter the pharmacokinetic profile of a peptide by slowing down metabolic degradation at the labeled site.
-
Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, this compound allows for precise quantification of its non-deuterated counterpart.
-
NMR Spectroscopy: The deuterium label can serve as a probe in nuclear magnetic resonance (NMR) studies to investigate peptide structure and dynamics.
Supplier and Purity Information
Sourcing high-purity this compound is critical for the successful synthesis of high-quality peptides. While specific purity data for the deuterated form is not always readily available from suppliers' websites, several companies list the product. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain detailed purity information.
Potential Suppliers of this compound:
-
Fisher Scientific (distributor for eMolecules)
-
MedchemExpress
Typical Purity Specifications for Standard Fmoc-Amino Acids:
The purity of Fmoc-amino acids is typically assessed by a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The table below summarizes typical purity specifications for standard, non-deuterated Fmoc-amino acids, which can serve as a benchmark when evaluating this compound.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥ 99.0% | HPLC |
| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC |
| Identity | Conforms to structure | ¹H NMR, MS |
| Water Content | ≤ 1.0% | Karl Fischer |
| Residual Solvents | Varies by solvent | GC-MS |
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is essential. The following are detailed methodologies for key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main component (this compound) by the total peak area of all components and multiplying by 100.
-
Enantiomeric Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound, ensuring the absence of the D-enantiomer.
Methodology:
-
Sample Preparation: Prepare the sample as described in the chemical purity determination protocol.
-
Chiral HPLC System and Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., based on cyclodextrin (B1172386) or polysaccharide derivatives).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol, with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two enantiomers will be resolved into two separate peaks.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100, where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively.
-
Identity Confirmation by ¹H NMR and Mass Spectrometry
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Methodology - ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis: The spectrum should be consistent with the structure of Fmoc-Ser-OH. The key indicator of successful deuteration will be the significant reduction or absence of the proton signals corresponding to the β-methylene group of the serine side chain.
Methodology - Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound. The measured mass-to-charge ratio (m/z) should be approximately 3 units higher than that of the non-deuterated Fmoc-Ser-OH.
Visualizing Workflows and Pathways
The following diagrams illustrate key processes relevant to the use of this compound in research.
Caption: Quality control workflow for this compound from sourcing to peptide synthesis.
Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated amino acids in proteomics. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental methodologies, and data interpretation associated with the use of deuterium (B1214612) labeling in protein analysis. This guide delves into the prevalent techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic labeling with heavy water (D₂O), offering detailed protocols and quantitative data to facilitate the integration of these powerful methods into research and development workflows.
Introduction to Deuterated Amino Acids in Proteomics
Stable isotope labeling has revolutionized the field of quantitative proteomics by enabling the accurate comparison of protein abundance between different biological samples. Deuterium (²H), a stable isotope of hydrogen, serves as a valuable tool for labeling amino acids and, consequently, entire proteomes. The introduction of deuterated amino acids into proteins allows for their differentiation by mass spectrometry (MS) from their non-labeled counterparts, facilitating precise relative and absolute quantification.
The primary applications of deuterated amino acids in proteomics include:
-
Quantitative analysis of protein expression: Comparing protein levels between different cellular states, such as healthy versus diseased or treated versus untreated.[1]
-
Protein turnover studies: Measuring the rates of protein synthesis and degradation, providing insights into protein homeostasis.[2][3][4][5][6][7]
-
Analysis of post-translational modifications (PTMs): Quantifying changes in PTMs like phosphorylation and methylation.
-
Protein-protein interaction studies: Distinguishing specific interaction partners from non-specific background proteins.
This guide will explore the two most prominent methods utilizing deuterated amino acids: SILAC, which involves the metabolic incorporation of labeled amino acids in cell culture, and metabolic labeling with heavy water (D₂O), a versatile in vivo and in vitro labeling strategy.
Key Techniques and Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[8][9][10][11] The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium supplemented with a deuterated version of the same amino acid (e.g., deuterated leucine).[9][12] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[13]
Advantages of SILAC:
-
High accuracy and precision: As the samples are mixed at an early stage, variations from sample preparation are minimized.[13]
-
In vivo labeling: The labeling occurs during normal cell growth, closely mimicking the biological system.
-
Multiplexing capabilities: While traditional SILAC compares two conditions, it can be extended to compare up to five conditions.[1]
Considerations for using Deuterated Amino Acids in SILAC:
A notable consideration when using deuterated amino acids in SILAC is the potential for a chromatographic shift during reverse-phase liquid chromatography. Deuterated peptides can elute slightly earlier than their non-deuterated counterparts, which may affect the accuracy of quantification if not properly addressed during data analysis.[12] Modern software can account for this shift, but it remains an important factor to consider.
The following diagram illustrates the typical workflow for a SILAC experiment using deuterated leucine.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 13. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fmoc-Ser-OH-d3 as a Tracer in Unraveling Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterated serine, specifically in the context of Fmoc-Ser-OH-d3, as a powerful tracer molecule in metabolic studies. By leveraging the principles of stable isotope tracing, researchers can elucidate the intricate dynamics of serine metabolism and its interconnected pathways, providing critical insights for drug development and the understanding of various disease states. This document outlines key experimental protocols, presents quantitative data in a structured format, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to Stable Isotope Tracing with Deuterated Serine
Stable isotope tracing is a fundamental technique in metabolic research that allows for the quantitative analysis of metabolic fluxes. By introducing a molecule labeled with a stable isotope, such as deuterium (B1214612) (²H or d), into a biological system, researchers can track the fate of the atoms through various biochemical reactions. Deuterated serine (Ser-d3) has emerged as a valuable tracer for investigating one-carbon (1C) metabolism. Serine is a central node in cellular metabolism, contributing to the synthesis of nucleotides, amino acids like glycine (B1666218), and serving as a primary source of one-carbon units for methylation reactions.
The use of this compound as a tracer implies a two-fold application. The deuterated serine (Ser-OH-d3) acts as the metabolic tracer that is introduced to the biological system. The fluorenylmethyloxycarbonyl (Fmoc) group, on the other hand, is a well-established derivatizing agent used in analytical chemistry, particularly for enhancing the detection and separation of amino acids in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Therefore, in this context, the Fmoc group is typically introduced during the sample preparation phase, post-metabolite extraction, to facilitate the precise quantification of the deuterated serine and its metabolic products.
Quantitative Data Presentation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which the heavy isotope from the tracer has been incorporated into other molecules. The following tables present hypothetical, yet representative, quantitative data from a metabolic tracing experiment using a deuterated serine tracer.
Table 1: Mass Isotopologue Distribution of Serine and Glycine in Cancer Cells
This table illustrates the fractional abundance of different isotopologues of serine and glycine in a cancer cell line cultured with a deuterated serine tracer. M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, etc., deuterium atoms incorporated.
| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| Serine | M+0 | 0.15 | 0.25 |
| M+1 | 0.05 | 0.08 | |
| M+2 | 0.10 | 0.12 | |
| M+3 | 0.70 | 0.55 | |
| Glycine | M+0 | 0.40 | 0.60 |
| M+1 | 0.35 | 0.25 | |
| M+2 | 0.25 | 0.15 |
Data is hypothetical and for illustrative purposes.
Table 2: Metabolic Flux Ratios Calculated from Isotopic Enrichment Data
From the mass isotopologue distribution, key metabolic flux ratios can be calculated to quantify the relative activity of different pathways.
| Metabolic Flux Ratio | Control | Treated |
| Serine to Glycine Conversion | 0.85 | 0.65 |
| Glycine Cleavage System Activity | 0.30 | 0.20 |
| One-Carbon Unit Contribution to Thymidylate | 0.60 | 0.45 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
A successful metabolic tracing experiment with deuterated serine involves several key steps, from cell culture to data analysis. The following protocols provide a detailed methodology.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare a custom culture medium that is deficient in serine. Supplement this medium with a known concentration of the deuterated serine tracer (e.g., DL-Serine-2,3,3-d3).
-
Labeling: Replace the standard culture medium with the isotope-containing medium and incubate the cells for a predetermined period. The duration of labeling is critical and depends on the metabolic pathway of interest, with pathways like glycolysis reaching isotopic steady-state faster than nucleotide biosynthesis.[3]
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Separation: Centrifuge the cell lysate to pellet cellular debris and proteins. The supernatant contains the polar metabolites.
Sample Derivatization with Fmoc-Cl
-
Evaporation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization Reaction: Reconstitute the dried extract in a suitable buffer (e.g., borate (B1201080) buffer, pH 9). Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a non-aqueous solvent like acetonitrile.[1][2]
-
Incubation: Allow the reaction to proceed for a specific time at room temperature.
-
Quenching: Stop the reaction by adding a quenching agent, such as an amine-containing compound.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the derivatized sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., a C18 column) to separate the Fmoc-derivatized amino acids.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated Fmoc-serine and Fmoc-glycine.
-
Data Acquisition: Acquire data in a targeted manner, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to achieve high sensitivity and specificity.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to each isotopologue.
-
Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes to determine the true isotopic enrichment.
-
Calculation of Fractional Enrichment: Calculate the fractional contribution of each isotopologue to the total pool of the metabolite.
-
Metabolic Flux Analysis: Use the fractional enrichment data to calculate metabolic flux rates and ratios, often with the aid of metabolic modeling software.
Visualizations: Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and the steps in an experimental workflow is crucial for understanding and communication. The following diagrams were generated using the Graphviz DOT language.
Conclusion
The use of deuterated serine, in conjunction with Fmoc derivatization for enhanced analytical sensitivity, provides a robust methodology for dissecting the complexities of serine and one-carbon metabolism.[4][5] The quantitative data derived from such studies, particularly mass isotopologue distributions and metabolic flux rates, are invaluable for understanding cellular physiology in both health and disease. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research, enabling the design and execution of insightful stable isotope tracing experiments. The continued application of these techniques will undoubtedly lead to new discoveries and the identification of novel therapeutic targets.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling with Fmoc-Ser-OH-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of deuterated Fmoc-L-Serine (Fmoc-Ser-OH-d3), a critical reagent in modern proteomics and drug development. This isotopically labeled amino acid serves as a valuable tool for precise quantification in mass spectrometry-based analyses, particularly when incorporated into synthetic peptides for use as internal standards.
Introduction to Isotopic Labeling and this compound
Stable isotope labeling is a powerful technique in which non-radioactive heavy isotopes, such as deuterium (B1214612) (²H or D), are incorporated into molecules to act as tracers or internal standards.[1] In quantitative proteomics, stable isotope-labeled amino acids are instrumental for accurate measurement of protein and peptide abundance, enabling the differentiation between the labeled standard and its endogenous, unlabeled counterpart by mass spectrometry.
This compound is a derivative of the amino acid L-serine where three hydrogen atoms have been replaced by deuterium. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, making it suitable for solid-phase peptide synthesis (SPPS), a cornerstone of synthetic peptide chemistry. The incorporation of deuterium creates a mass shift that is readily detectable by mass spectrometers, allowing for precise quantification.[]
Synthesis of Fmoc-L-Ser(tBu)-OH-d3
The synthesis of Fmoc-L-Ser-OH-d3, and more practically its tert-butyl protected form, Fmoc-L-Ser(tBu)-OH-d3, for SPPS, is a multi-step process involving the deuteration of L-serine followed by the protection of the amino and side-chain hydroxyl groups.
Deuteration of L-Serine
A common method for introducing deuterium into serine is through catalytic hydrogen-deuterium (H-D) exchange. This process typically involves heating L-serine in the presence of a catalyst, such as platinum on carbon (Pt/C), in a deuterium-rich environment, like deuterium oxide (D₂O).
Experimental Protocol: Platinum-Catalyzed H-D Exchange of L-Serine
-
Reaction Setup: A mixture of L-serine and 3 wt% platinum on carbon (Pt/C) catalyst is prepared in deuterium oxide (D₂O).
-
Heating: The mixture is heated to 100°C and stirred continuously for 24 hours to facilitate the exchange of hydrogen atoms with deuterium.
-
Catalyst Removal: After cooling to room temperature, the mixture is filtered through Celite to remove the Pt/C catalyst. The solution is then passed through a 0.22 μm filter for further purification.
-
Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated L-serine.
-
Washing: The crude product is washed with ethanol (B145695) to remove any residual organic impurities.
-
Characterization: The level of deuterium incorporation is determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Side-Chain Protection with tert-Butyl (tBu) Group
To prevent unwanted side reactions during peptide synthesis, the hydroxyl group of the serine side chain is protected with a tert-butyl (tBu) group. This is a crucial step as the unprotected hydroxyl group can interfere with the peptide bond formation.
Experimental Protocol: O-tert-butylation of L-Serine-d3
-
Esterification: The deuterated L-serine is first converted to its methyl ester by reacting with thionyl chloride in anhydrous methanol.
-
tert-Butylation: The resulting serine methyl ester hydrochloride is then reacted with isobutene in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dichloromethane (B109758) for 48-96 hours to yield O-tert-butyl-L-serine-d3 methyl ester.[3]
-
Saponification: The methyl ester is saponified using a base, such as sodium carbonate, to yield O-tert-butyl-L-serine-d3.
N-terminal Fmoc Protection
The final step in the synthesis is the protection of the α-amino group with the Fmoc group, which is base-labile and ideal for SPPS.
Experimental Protocol: Fmoc Protection of O-tert-butyl-L-serine-d3
-
Dissolution: O-tert-butyl-L-serine-d3 is dissolved in a 10% aqueous solution of sodium carbonate and cooled in an ice bath.
-
Fmocylation: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in 1,4-dioxane (B91453) is slowly added to the cooled serine solution with vigorous stirring.[4]
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours.
-
Purification: The mixture is washed with ethyl acetate (B1210297) to remove byproducts. The aqueous layer is then acidified with 1 M HCl, and the product is extracted with ethyl acetate.
-
Isolation: The organic layer is washed with brine, dried over magnesium sulfate, and the solvent is evaporated to yield Fmoc-L-Ser(tBu)-OH-d3 as a white solid.
Quantitative Data: Synthesis of Fmoc-L-Ser(tBu)-OH-d3
| Step | Product | Typical Yield (%) | Isotopic Purity (%) |
| Deuteration | L-Serine-d3 | >90 | >98 atom % D |
| tert-Butylation | O-tert-butyl-L-serine-d3 | 70-80 | >98 atom % D |
| Fmoc Protection | Fmoc-L-Ser(tBu)-OH-d3 | 85-95 | >98 atom % D |
Note: Yields and purity are illustrative and can vary based on reaction conditions and purification methods.
Diagram: Synthetic Pathway for Fmoc-L-Ser(tBu)-OH-d3
Caption: Synthetic route to Fmoc-L-Ser(tBu)-OH-d3.
Application of Fmoc-L-Ser(tBu)-OH-d3 in Quantitative Proteomics
Fmoc-L-Ser(tBu)-OH-d3 is primarily used in solid-phase peptide synthesis to create isotopically labeled peptides. These synthetic peptides serve as ideal internal standards for the absolute quantification of their endogenous, non-labeled counterparts in complex biological samples using mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-L-Ser(tBu)-OH-d3 into a peptide chain follows the standard Fmoc-SPPS protocol.
Experimental Protocol: Incorporation of Fmoc-L-Ser(tBu)-OH-d3 into a Peptide
-
Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amide peptides) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine (B6355638) in DMF.[5]
-
Amino Acid Activation: In a separate vessel, Fmoc-L-Ser(tBu)-OH-d3 is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: The activated Fmoc-L-Ser(tBu)-OH-d3 solution is added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on the deuterated serine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]
-
Purification and Characterization: The crude peptide is precipitated, purified by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry.
Diagram: SPPS Cycle for Incorporating Fmoc-L-Ser(tBu)-OH-d3
Caption: Iterative cycle of solid-phase peptide synthesis.
Quantitative Mass Spectrometry Workflow
The synthesized deuterated peptide is used as an internal standard for the quantification of the target peptide in a biological sample.
Experimental Protocol: Quantitative Analysis using a Deuterated Peptide Standard
-
Sample Preparation: A known amount of the purified deuterated peptide standard is spiked into the biological sample (e.g., plasma, cell lysate).
-
Protein Digestion: If quantifying a peptide from a protein, the sample is subjected to enzymatic digestion (e.g., with trypsin) to generate the target peptide.
-
Sample Cleanup: The sample is purified, typically using solid-phase extraction (SPE), to remove interfering substances.
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled and unlabeled peptides co-elute from the LC column and are detected by the mass spectrometer.
-
Quantification: The ratio of the peak areas of the endogenous (light) peptide to the deuterated (heavy) internal standard is used to calculate the exact concentration of the endogenous peptide based on a calibration curve.[6]
Quantitative Data: Mass Spectrometry Analysis
| Peptide | Precursor Ion (m/z) | Fragment Ion (m/z) |
| Endogenous (Light) | X | Y |
| Deuterated (Heavy) | X + 3 | Y' (may or may not have mass shift) |
Note: The mass shift of the precursor ion will be +3 Da for a d3-labeled serine. The mass shift of the fragment ions will depend on whether the deuterium atoms are retained on the fragmented portion.
Diagram: Quantitative Proteomics Workflow
Caption: Workflow for quantitative analysis using a labeled standard.
Signaling Pathways and Applications
The use of deuterated peptide standards synthesized with this compound is particularly valuable in studying signaling pathways where protein phosphorylation plays a key role. For instance, quantifying the phosphorylation of a specific serine residue on a protein involved in a kinase cascade can provide insights into the activation state of that pathway.
Example Application: Quantifying Phosphorylation in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. The phosphorylation of key proteins like ERK on specific serine/threonine residues is a hallmark of pathway activation.
A synthetic peptide corresponding to a phosphorylation site on an ERK substrate, containing a d3-labeled serine, can be used to accurately quantify the level of phosphorylation of that substrate in response to a specific stimulus. This allows researchers to dissect the dynamics of the MAPK pathway with high precision.
Diagram: MAPK Signaling Pathway and Point of Quantification
Caption: MAPK pathway with targeted quantification of phosphorylation.
Conclusion
This compound is a versatile and powerful tool for researchers in proteomics and drug development. Its synthesis, while requiring multiple steps, provides a high-purity reagent for the creation of deuterated peptide standards. These standards are indispensable for accurate and precise quantification of peptides and post-translational modifications by mass spectrometry, enabling a deeper understanding of complex biological processes and facilitating the development of novel therapeutics.
References
A Technical Guide to Fmoc-Ser-OH-d3 for Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterated N-α-Fmoc-L-serine (Fmoc-Ser-OH-d3) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific certified reference material data for this compound is not broadly available in public literature, this document outlines the principles, best practices, and a generalized experimental protocol for its use in the precise quantification of peptides, amino acid derivatives, and other organic molecules.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR spectroscopy is a powerful analytical technique for determining the concentration or purity of a substance. Unlike chromatographic methods that often require reference standards for each analyte, qNMR can provide direct, SI-traceable quantification.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4] When an internal standard of known purity and weight is added to a sample of known weight, the purity or concentration of the analyte can be calculated with high accuracy and precision.[5]
This compound as a qNMR Internal Standard
The ideal internal standard for ¹H qNMR should possess several key characteristics to ensure accurate and reliable results.[1][6][7] this compound, a deuterated version of the commonly used protected amino acid, is a promising candidate for several reasons. The introduction of deuterium (B1214612) at a specific position (in this case, likely on the beta-carbon, creating -CHD-OD or -CD2-OH) shifts the resonance of the corresponding protons out of the ¹H spectrum, simplifying the spectrum and reducing the likelihood of signal overlap with the analyte.
Table 1: Properties of an Ideal qNMR Internal Standard and the Suitability of this compound
| Property | Requirement | Rationale for this compound |
| High Purity | Certified purity of ≥99% to avoid interference from impurities.[8] | Assumed to be available as a high-purity standard for this application. Purity would need to be certified by a primary method. |
| Chemical Stability | Must not react with the analyte, solvent, or other components in the NMR tube.[1][9] | The Fmoc and hydroxyl groups offer potential sites for reaction; compatibility with the analyte and solvent must be verified. |
| Good Solubility | Must be completely soluble in the chosen deuterated solvent along with the analyte.[6][7] | Fmoc-protected amino acids generally have good solubility in common organic NMR solvents like DMSO-d₆ or CDCl₃. |
| Simple NMR Spectrum | Should have a simple spectrum with at least one well-resolved signal, preferably a singlet, in a region free of analyte signals.[6] | The Fmoc group provides distinct aromatic protons that can be used for quantification. The deuteration further simplifies the aliphatic region. |
| Appropriate Molecular Weight | A higher molecular weight minimizes weighing errors. | With a molecular weight over 300 g/mol , it allows for accurate weighing. |
| Non-hygroscopic and Non-volatile | Should be stable under ambient conditions for accurate weighing.[6] | Fmoc-amino acids are generally stable solids. |
Experimental Protocol for qNMR using this compound
This section provides a detailed, generalized methodology for using this compound as an internal standard for the purity determination of a hypothetical analyte.
Materials and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard: this compound of certified high purity.
-
Deuterated Solvent: e.g., DMSO-d₆, CDCl₃, MeOD-d₄ (chosen for optimal solubility of both analyte and standard, and minimal signal overlap).
-
High-precision analytical balance: Capable of weighing to at least 0.01 mg.
-
NMR Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Volumetric flasks and pipettes.
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Drying: Dry the analyte and this compound to a constant weight under vacuum to remove any residual solvents or moisture.
-
Weighing: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the exact weight.
-
Analyte Addition: Accurately weigh a suitable amount of the analyte into the same vial to achieve a molar ratio of approximately 1:1 with the internal standard. Record the exact weight.
-
Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.75 mL) to the vial. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Caption: Workflow for qNMR Sample Preparation.
NMR Data Acquisition
The acquisition parameters must be optimized to ensure the signal intensities are truly quantitative.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being quantified. A conservative value of 30-60 seconds is often used.[4][10]
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-64) to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Spectral Width: Set a spectral width that encompasses all signals of interest.
Table 2: Recommended NMR Acquisition Parameters for qNMR
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Ensures maximum and uniform excitation of all protons. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Allows for full relaxation of all nuclei between scans, ensuring signal intensity is proportional to concentration.[10] |
| Number of Scans (NS) | 8 - 64 (or more) | To achieve a high signal-to-noise ratio for accurate integration. |
| Receiver Gain | Optimized | Set to avoid signal clipping. |
| Temperature | Constant (e.g., 298 K) | Avoids shifts in signal positions and changes in equilibrium. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually and perform a thorough baseline correction across the entire spectrum.
-
Signal Integration: Integrate the selected, well-resolved signals for both the analyte and this compound. The integration regions should be consistent and cover the entire signal, including any ¹³C satellites.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity (in % w/w)
-
I = Integral value of the signal
-
N = Number of protons contributing to the integrated signal
-
M = Molar mass
-
m = Mass
-
analyte = The compound of interest
-
std = The internal standard (this compound)
-
Caption: qNMR Data Processing and Analysis Workflow.
Considerations and Best Practices
-
Signal Selection: Choose signals for quantification that are sharp, symmetrical, and well-separated from other signals in the spectrum. For this compound, the aromatic protons of the Fmoc group are often good candidates.
-
Solvent Purity: Use high-purity deuterated solvents to avoid extraneous signals.
-
Method Validation: For routine analysis, the qNMR method should be validated for linearity, precision, accuracy, and specificity.
-
Replicates: Prepare and analyze at least three independent samples to assess the reproducibility of the method.[2]
-
Deuterium NMR (²H NMR): For highly deuterated standards, ²H NMR can be used as an alternative or complementary technique for purity assessment and structural verification of the standard itself.[11]
Conclusion
This compound presents a valuable potential tool as an internal standard in quantitative ¹H NMR spectroscopy, particularly for the analysis of complex molecules like peptides and their derivatives where spectral overlap can be a significant challenge. By following a carefully optimized and validated experimental protocol, researchers can leverage the principles of qNMR to achieve highly accurate and precise quantification. While this guide provides a comprehensive framework, the specific parameters and conditions must be tailored to the analyte and instrumentation in use.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. rssl.com [rssl.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of Fmoc-Ser-OH-d3 in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a cornerstone of modern quantitative analysis in the life sciences. The incorporation of isotopically labeled amino acids, such as Fmoc-L-Serine-d3 (Fmoc-Ser-OH-d3), into synthetic peptides provides an unparalleled tool for high-precision quantification in complex biological matrices. This technical guide details the role, application, and methodologies associated with this compound in peptide synthesis and subsequent bioanalytical applications. We provide an in-depth overview of its core properties, detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the power of deuterated amino acids for robust and reliable peptide quantification.
Introduction to Stable Isotope Labeling with this compound
In the fields of proteomics, drug metabolism, and pharmacokinetics (DMPK), accurate quantification of peptides and proteins is paramount. Stable Isotope Labeled (SIL) compounds, particularly deuterated molecules, have become the gold standard for quantitative mass spectrometry. This compound is a deuterated analogue of the standard Fmoc-protected serine used in peptide synthesis, where three hydrogen atoms have been replaced by deuterium (B1214612).
The fundamental principle behind its use is isotope dilution mass spectrometry. A known quantity of a peptide synthesized with this compound (the "heavy" internal standard) is spiked into a biological sample containing the endogenous, non-labeled peptide (the "light" analyte). Because the heavy and light peptides are chemically and physically almost identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response affects both species equally. The mass spectrometer can distinguish between the two due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the light analyte to the heavy standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural variability.
Core Properties of this compound
This compound is specifically designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows. The key difference is the increased mass due to deuterium labeling. The most common form is Fmoc-L-Serine(2,3,3-d3)-OH, ensuring the deuterium atoms are on the carbon backbone and are not exchangeable.
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-serine-2,3,3-d3 | N/A |
| Molecular Formula | C₁₈H₁₄D₃NO₅ | [Source 3] |
| Molecular Weight | ~330.35 g/mol | [Source 3] |
| Mass Shift vs. Unlabeled | +3 Da | N/A |
| Isotopic Purity | Typically >99% | [Source 6] |
| Appearance | White to off-white solid | [Source 3] |
| Primary Application | Internal standard for quantitative MS analysis | [Source 1, 3] |
Key Applications
The use of peptides incorporating d3-serine is critical in several high-stakes research and development areas:
-
Quantitative Proteomics: Used as internal standards for the absolute quantification of specific proteins in complex mixtures like cell lysates or plasma. This is vital for biomarker validation and understanding disease pathways.
-
Pharmacokinetic (PK) Studies: Essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of therapeutic peptides. By using a deuterated version of the therapeutic peptide as an internal standard, researchers can obtain highly accurate concentration-time profiles.
-
Drug Metabolism Studies: Helps in the identification and quantification of peptide metabolites.
-
Clinical Diagnostics: Employed in the development of robust, high-precision clinical assays for peptide-based biomarkers.
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS
This protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain on a solid-phase resin. The procedure is nearly identical to that for a standard amino acid, with a potential recommendation for extended coupling times to counteract any minor kinetic isotope effect.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Reaction Vessel: Fritted glass peptide synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for 1 hour with gentle agitation. Drain the solvent.
-
Fmoc Deprotection (of the preceding residue):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution.
-
Agitate for 10-15 minutes. Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HCTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature. A standard coupling time is 1-2 hours. For deuterated amino acids, extending this to 3-4 hours or performing a "double coupling" (repeating the step) can ensure the reaction proceeds to completion.
-
To monitor completion, a Kaiser test can be performed on a small sample of beads.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water).
-
Purification: The crude peptide is precipitated with cold ether, collected, and purified using reverse-phase HPLC.
Protocol 2: Quantitative Analysis by LC-MS/MS using a d3-Serine Labeled Peptide Standard
This protocol describes a general workflow for quantifying a target peptide ("Analyte-Light") in a plasma sample using a d3-serine labeled internal standard ("Analyte-Heavy").
Materials:
-
Biological Matrix (e.g., human plasma)
-
Purified Analyte-Heavy peptide (from Protocol 1)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein Precipitation Agent: Trichloroacetic acid (TCA) or cold ACN.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Spike in a known amount of the Analyte-Heavy internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% to 60% Mobile Phase B over 5-10 minutes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transition Setup:
-
The mass spectrometer is programmed to specifically monitor the precursor-to-product ion transitions for both the light and heavy versions of the peptide.
-
Example: For a hypothetical peptide Ala-Gly-Ser-Val-Lys
-
Analyte-Light (containing ¹²C, ¹⁴N, ¹H Serine):
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺
-
Product Ions (Q3): m/z of specific y- or b-ions (e.g., y₃, y₄ ions)
-
-
Analyte-Heavy (containing d3-Serine):
-
Precursor Ion (Q1): m/z corresponding to [M+3+H]⁺
-
Product Ions (Q3): m/z of the same y- or b-ions. Note that fragments containing the d3-Serine will also have a +3 Da mass shift.
-
-
-
At least 2-3 transitions should be monitored for each analyte to ensure specificity.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas from the extracted ion chromatograms (XICs) for both the Analyte-Light and Analyte-Heavy transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Light) / Area(Heavy).
-
Construct a calibration curve by analyzing standards with known concentrations of Analyte-Light and a fixed concentration of Analyte-Heavy. Plot the PAR against the concentration of Analyte-Light.
-
Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the calibration curve.
-
Data Presentation & Performance
A key advantage of using a deuterated internal standard is the exceptional performance of the resulting quantitative assays. The data below represents typical performance characteristics for a validated bioanalytical method using a d3-labeled peptide standard.
| Performance Metric | Typical Result | Description |
| Linearity (r²) | >0.995 | Demonstrates a proportional response across a defined concentration range. |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent (low ng/mL to pg/mL) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | <15% | Measures the closeness of repeated measurements (inter- and intra-assay). |
| Accuracy (%Bias) | 85-115% | Measures the closeness of the measured value to the true value. |
| Matrix Effect | Minimal / Corrected | The deuterated standard co-elutes and experiences the same ion suppression or enhancement, correcting for this effect. |
| Recovery | Consistent | While absolute recovery may vary, the analyte-to-standard ratio remains constant due to identical losses during sample prep. |
Visualizing the Workflows
Workflow for Peptide Synthesis and Purification
Caption: Workflow for Fmoc-SPPS incorporating a deuterated serine residue.
Workflow for Quantitative Bioanalysis
Caption: Workflow for peptide quantification using a d3-serine internal standard.
Conclusion
The Gold Standard for Accuracy: A Technical Guide to Using Fmoc-Ser-OH-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and biotechnological research, the accurate quantification of molecules is paramount. When synthesizing peptides or analyzing amino acid derivatives, the use of a reliable internal standard is not just best practice; it is the cornerstone of robust and reproducible data. This technical guide provides an in-depth exploration of the principles and applications of Fmoc-Ser-OH-d3, a deuterated internal standard essential for the accurate quantification of Fmoc-Ser-OH by mass spectrometry.
Core Principles: The Power of Isotopic Dilution
The ideal internal standard (IS) should perfectly mimic the chemical and physical properties of the analyte it is intended to quantify. This ensures that any variability introduced during sample preparation, chromatographic separation, and detection is accounted for, leading to highly accurate results. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because they come closest to this ideal.[1]
This compound is chemically identical to Fmoc-Ser-OH, with the critical difference being that three hydrogen atoms on the serine residue have been replaced with their stable, heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.
The primary advantages of using this compound include:
-
Correction for Matrix Effects: Biological samples and complex reaction mixtures can contain components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: A known amount of the internal standard is added to the sample at the beginning of the workflow. Any loss of the analyte during extraction, handling, or derivatization is mirrored by a proportional loss of the internal standard.
-
Improved Accuracy and Precision: By calculating the ratio of the analyte's peak area to the internal standard's peak area, the method corrects for variations in injection volume and instrument response, leading to significantly improved accuracy and precision in quantitative results.[2]
Primary Application: Quality Control in Solid-Phase Peptide Synthesis (SPPS)
The most direct application for quantifying Fmoc-Ser-OH is in the quality control of solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain on a solid support.[3] The efficiency of each coupling step is critical to the final purity and yield of the desired peptide.
Incomplete coupling reactions result in the presence of unreacted Fmoc-amino acids in the reaction mixture. By quantifying the amount of residual Fmoc-Ser-OH after a coupling step, researchers can assess the reaction's efficiency and optimize conditions to improve the synthesis outcome. This compound serves as the ideal internal standard in an LC-MS/MS method designed for this purpose.
Experimental Protocols
The following provides a detailed methodology for the quantification of residual Fmoc-Ser-OH in an SPPS reaction mixture using this compound as an internal standard.
Sample Preparation from SPPS Reaction Mixture
-
Aliquoting the Reaction Supernatant: Following the coupling reaction of Fmoc-Ser-OH to the resin-bound peptide, carefully withdraw a small, representative aliquot (e.g., 10 µL) of the supernatant (the reaction solution).
-
Internal Standard Spiking: To this aliquot, add a known volume (e.g., 10 µL) of a standard stock solution of this compound at a known concentration (e.g., 10 µg/mL in a suitable organic solvent like acetonitrile (B52724) or DMF).
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it significantly with a protein precipitation agent, such as acetonitrile containing 0.1% formic acid (e.g., add 980 µL). This stops the coupling reaction and precipitates any soluble macromolecules.
-
Protein/Macromolecule Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated material.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating Fmoc-Ser-OH from other reaction components.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to elute the analyte and internal standard. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for the Fmoc-derivatized amino acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Fmoc-Ser-OH and this compound must be determined by infusing pure standards.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Fmoc-Ser-OH into a matrix that mimics the reaction solvent. Add a constant, known amount of this compound to each calibrator.
-
Peak Area Ratio: For each calibrator and sample, integrate the chromatographic peaks for both the analyte and the internal standard. Calculate the peak area ratio (Fmoc-Ser-OH peak area / this compound peak area).
-
Quantification: Plot the peak area ratio against the known concentrations of the calibration standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of residual Fmoc-Ser-OH in the unknown samples.
Data Presentation
The following table represents typical performance characteristics for a validated LC-MS/MS method for a small molecule using a deuterated internal standard. This data is illustrative and would need to be generated specifically for an assay using this compound.
| Parameter | Typical Performance Characteristic |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% (at LLOQ and higher concentrations) |
| Accuracy (% Bias) | Within ± 15% of the nominal concentration |
| Matrix Effect | Minimal, compensated by the internal standard |
| Recovery | Consistent between analyte and internal standard |
Mandatory Visualization
The following diagrams illustrate the logical workflow for Solid-Phase Peptide Synthesis (SPPS) and the subsequent quality control step where this compound would be utilized.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the QC step.
Caption: Analytical workflow for quantifying residual Fmoc-Ser-OH.
References
Methodological & Application
Application Notes and Protocols: Fmoc-Ser-OH-d3 Internal Standard for LC-MS
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of Serine using Fmoc-Ser-OH-d3 as an Internal Standard by LC-MS/MS
This application note provides a detailed protocol for the quantification of serine in biological matrices, such as plasma or serum, using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Introduction
Serine is a crucial amino acid involved in numerous metabolic pathways. Accurate quantification of serine in biological fluids is vital for clinical diagnostics and biomedical research. Derivatization with Fmoc-Cl enhances the chromatographic retention of the polar serine molecule on reverse-phase columns and improves ionization efficiency for mass spectrometric detection.[3] The incorporation of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by mass, is the gold standard for quantitative LC-MS/MS assays, providing reliable and robust results.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and LC-MS/MS analysis.
2.1. Materials and Reagents
-
Serine standard (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals or equivalent)
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) (Sigma-Aldrich)
-
Sodium borate (B1201080) buffer (0.5 M, pH 9.0)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Biological matrix (e.g., human plasma, serum)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2.2. Standard Solution Preparation
-
Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve serine in deionized water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the serine stock solution with deionized water to create a calibration curve.
-
Working IS Solution: Dilute the IS stock solution with acetonitrile to the desired concentration.
2.3. Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of the biological sample (plasma, serum, calibrator, or quality control), add 400 µL of ice-cold methanol containing the working IS solution.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization:
-
Add 50 µL of 0.5 M sodium borate buffer (pH 9.0) to the supernatant.
-
Add 100 µL of a 3 mM Fmoc-Cl solution in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 20 minutes.[3]
-
-
Reaction Quenching: Stop the reaction by adding 20 µL of 1% formic acid in water.[3]
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the Fmoc-derivatized serine and IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Fmoc-Ser-OH from matrix components and Fmoc-Cl byproducts. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for Fmoc-Ser-OH and this compound.
Data Presentation
3.1. LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 20 |
| 10.0 | 20 |
3.2. MS/MS Parameters (MRM Transitions)
The following are proposed MRM transitions. These should be optimized for the specific instrument used. The precursor ion ([M+H]+) for Fmoc-Ser-OH is m/z 328.1. For this compound, it is m/z 331.1. A common fragment for Fmoc-derivatized amino acids is the fluorenylmethyloxy group at m/z 179.1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Ser-OH (Quantifier) | 328.1 | 179.1 | 25 |
| Fmoc-Ser-OH (Qualifier) | 328.1 | 105.1 | 35 |
| This compound (IS) | 331.1 | 179.1 | 25 |
3.3. Illustrative Quantitative Data
The following tables present example data for a typical calibration curve and assay performance. This data is for illustrative purposes and should be generated during in-house validation.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| A linear regression of the calibration curve should yield an r² value > 0.99. |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 75 | 76.8 | 102.4 | 4.1 |
| High | 750 | 742.5 | 99.0 | 3.5 |
| Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |
Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of serine.
Logical Relationship of Quantification
References
Application Notes and Protocols for the Incorporation of Fmoc-Ser-OH-d3 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of stable isotope-labeled amino acids into peptides is a powerful tool in drug development and metabolic research. Deuterium-labeled amino acids, such as Fmoc-Ser-OH-d3, offer a means to investigate metabolic pathways, enhance pharmacokinetic profiles of peptide drugs, and serve as internal standards for quantitative mass spectrometry.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Due to the kinetic isotope effect (KIE), the substitution of protium (B1232500) with deuterium (B1214612) can lead to slower reaction rates.[2] This may necessitate adjustments to standard SPPS protocols to ensure high coupling efficiency and minimize side reactions. These notes provide guidance on optimizing synthesis parameters and troubleshooting potential challenges.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following tables provide a general framework for optimizing coupling conditions based on established knowledge of SPPS and the behavior of deuterated amino acids.[2][3] Researchers should perform initial small-scale syntheses to determine the optimal parameters for their specific peptide sequence.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Key Considerations |
| HBTU/HATU | 1-2 | 30-120 | Highly efficient; recommended for potentially slower couplings with deuterated amino acids. HATU is generally more reactive than HBTU. |
| DIC/HOBt | 10-15 | 60-240 | A cost-effective option, but may require longer coupling times to achieve high efficiency with deuterated residues. |
| PyBOP | 2-5 | 45-180 | Good for hindered couplings, may be beneficial for overcoming potential kinetic isotope effects. |
Note: The recommended times are starting points and should be optimized for each specific synthesis. Monitoring the reaction completion using a qualitative test like the Kaiser test is highly recommended.[2]
Table 2: Recommended Adjustments to Standard SPPS Protocols for this compound
| SPPS Step | Standard Protocol | Recommended Adjustment for this compound | Rationale |
| Fmoc-Deprotection | 2 x 10 min with 20% piperidine (B6355638) in DMF | 2 x 15-20 min with 20% piperidine in DMF | To counteract the potential for a slower kinetic isotope effect on the deprotection reaction.[2] |
| Coupling | 30-60 min | 60-120 min (or longer, monitor with Kaiser test) | To ensure complete incorporation of the deuterated amino acid, which may have slower reaction kinetics.[2] |
| Double Coupling | Optional, for difficult couplings | Recommended for the residue following Ser-d3 | To ensure the subsequent amino acid couples efficiently to the potentially less reactive deuterated serine residue.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the incorporation of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis - General Cycle
This protocol outlines a single coupling and deprotection cycle for the incorporation of an amino acid during manual SPPS.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc-Deprotection:
- Add a solution of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 15-20 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Incorporation of this compound):
- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 60-120 minutes at room temperature.
- Perform a Kaiser test to monitor the reaction progress.[2] If the test is positive (indicating free amines), continue coupling for another 60 minutes or consider a double coupling.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 20 minutes.
- Wash the resin with DMF (3-5 times).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum for at least 1 hour.
2. Cleavage:
- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
- Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
- Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Pellet the peptide by centrifugation and decant the ether.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
- Dry the peptide pellet under vacuum.
- Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7][8]
Protocol 3: Quality Control by Mass Spectrometry
Mass spectrometry is essential to verify the correct incorporation of this compound and the overall integrity of the synthesized peptide.
1. Sample Preparation:
- Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
- Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Compare the observed molecular weight with the theoretical molecular weight of the peptide containing the deuterated serine. The mass of the peptide should be increased by 3 Da for each incorporated Ser-d3 residue compared to the unlabeled peptide.
- Analyze the isotopic distribution to confirm the incorporation of deuterium.
Mandatory Visualizations
References
- 1. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Amino Acids Using a Stable Isotope-Labeled Internal Standard: An Application of Fmoc-Ser-OH-d3 in Mass Spectrometry
Introduction
In the fields of proteomics, metabolomics, and clinical diagnostics, precise and accurate quantification of amino acids and other small molecules is paramount for understanding biological processes and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS methods, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.
This application note details a quantitative mass spectrometry method utilizing Fmoc-Ser-OH-d3, a deuterium-labeled derivative of N-α-Fmoc-L-serine, as an internal standard for the analysis of amino acids. The protocol describes the derivatization of primary and secondary amine-containing analytes with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance their chromatographic retention and ionization efficiency, followed by the addition of a known amount of this compound prior to LC-MS analysis. This approach allows for the accurate quantification of endogenous analytes by comparing their peak areas to that of the stable isotope-labeled internal standard.
Core Applications
The methodology described herein is broadly applicable to the quantitative analysis of a wide range of primary and secondary amine-containing molecules in various biological matrices, including but not limited to:
-
Amino Acid Analysis: Quantification of free amino acids in plasma, serum, cell culture media, and tissue homogenates.
-
Biogenic Amine Analysis: Measurement of neurotransmitters (e.g., dopamine, serotonin) and other biogenic amines in neurological and physiological research.[1][2][3]
-
Therapeutic Drug Monitoring: Quantifying drug candidates and their metabolites that possess primary or secondary amine moieties.
Experimental Protocols
Sample Preparation and Derivatization
This protocol outlines the derivatization of amino acids in a plasma sample.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), LC-MS grade
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (15 mM in ACN)
-
This compound internal standard (IS) stock solution (1 mg/mL in ACN)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Procedure:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold ACN. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the supernatant to achieve a final concentration within the linear range of the assay (e.g., 10 µM).
-
Derivatization Reaction:
-
Add 50 µL of 0.1 M borate buffer (pH 9.0) to the sample.
-
Add 50 µL of the 15 mM Fmoc-Cl solution.
-
Vortex the mixture and incubate at room temperature for 15 minutes.
-
-
Quenching the Reaction: Add 10 µL of 1% formic acid in water to quench the excess Fmoc-Cl. Vortex to mix.
-
Final Preparation for LC-MS: Centrifuge the derivatized sample at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or targeted MS/MS for high-resolution instruments. MRM transitions for each analyte and the internal standard should be optimized by infusing individual standards.
Table 1: Example MRM Transitions for Derivatized Amino Acids and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Alanine | 312.1 | 136.1 | 15 |
| Fmoc-Valine | 340.2 | 164.1 | 18 |
| Fmoc-Leucine | 354.2 | 178.1 | 18 |
| Fmoc-Serine | 328.1 | 152.1 | 15 |
| This compound (IS) | 331.1 | 155.1 | 15 |
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve using known concentrations of the analyte standards derivatized in the same manner as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Table 2: Hypothetical Quantitative Data for Serine in Control vs. Treated Cancer Cells
| Sample ID | Peak Area (Fmoc-Serine) | Peak Area (this compound IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Control 1 | 1.25E+06 | 2.50E+06 | 0.50 | 50.5 |
| Control 2 | 1.30E+06 | 2.55E+06 | 0.51 | 51.2 |
| Control 3 | 1.28E+06 | 2.52E+06 | 0.51 | 50.9 |
| Average Control | 0.51 | 50.9 | ||
| Treated 1 | 2.55E+06 | 2.53E+06 | 1.01 | 101.3 |
| Treated 2 | 2.60E+06 | 2.51E+06 | 1.04 | 103.8 |
| Treated 3 | 2.58E+06 | 2.54E+06 | 1.02 | 101.7 |
| Average Treated | 1.02 | 102.3 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the quantitative analysis of amino acids using Fmoc-Cl derivatization and this compound as an internal standard is depicted below.
Caption: Experimental workflow for quantitative amino acid analysis.
Signaling Pathway: Serine Metabolism in Cancer
Serine is a central metabolite that plays a critical role in cellular proliferation, particularly in cancer cells. It is a precursor for the synthesis of proteins, nucleotides, and lipids. The serine biosynthesis pathway is often upregulated in cancer. Quantitative analysis of serine levels can provide insights into the metabolic state of cancer cells and their response to targeted therapies.
Caption: Simplified diagram of the serine biosynthesis pathway.
The use of this compound as an internal standard in conjunction with Fmoc-Cl derivatization provides a robust and reliable method for the quantitative analysis of amino acids and other primary and secondary amine-containing compounds by LC-MS. This methodology offers high accuracy and precision, making it a valuable tool for researchers, scientists, and drug development professionals in a wide range of application areas. The detailed protocol and workflows presented here serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
Application Note: Absolute Quantification of Serine Phosphorylation using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation, a key post-translational modification (PTM), is a fundamental mechanism regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] The dynamic nature of phosphorylation necessitates precise and accurate quantification to understand its role in health and disease. Mass spectrometry (MS) has become an indispensable tool for studying PTMs.[4] This application note describes a robust workflow for the absolute quantification of serine phosphorylation using a synthetic, stable isotope-labeled phosphopeptide, derived from Fmoc-Ser-OH-d3, as an internal standard.
This method leverages the chemical identity of a heavy isotope-labeled peptide to its endogenous, "light" counterpart. When a known quantity of the heavy standard is spiked into a biological sample, the ratio of the heavy to light peptide signals detected by the mass spectrometer allows for the precise determination of the absolute amount of the endogenously modified peptide.[1] This approach, often referred to as AQUA (Absolute QUantification of Proteins), provides highly accurate data crucial for kinase activity studies, drug efficacy evaluation, and biomarker validation.[4]
Experimental Workflow for Absolute Quantification of Phosphorylation
The overall process involves the synthesis of a heavy-labeled phosphopeptide standard, preparation of the biological sample, enrichment of phosphopeptides, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for absolute phosphosite quantification.
Protocol 1: Synthesis of Heavy-Labeled Phosphopeptide Standard
The synthesis of a stable isotope-labeled phosphopeptide is typically achieved via Solid-Phase Peptide Synthesis (SPPS).[5] This protocol outlines the general steps for creating a peptide containing a deuterated phosphoserine (pSer-d3) residue.
Materials:
-
This compound (or a pre-phosphorylated and protected equivalent like Fmoc-Ser(PO(OBzl)OH)-OH-d3)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC-grade solvents (DMF, DCM, Acetonitrile)
-
Ether for precipitation
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF).
-
First Amino Acid Coupling: Remove the Fmoc protecting group from the resin. Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Chain Elongation Cycles:
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.[5]
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).
-
Coupling: Activate the next Fmoc-amino acid (including the key this compound at the desired position) and couple it to the deprotected N-terminus. Repeat this cycle for each amino acid in the sequence.[5]
-
-
On-Resin Phosphorylation (if starting with this compound): If a non-phosphorylated deuterated serine was incorporated, perform on-resin phosphorylation using a suitable phosphoramidite (B1245037) reagent. This step is complex and often it is preferable to use a pre-phosphorylated building block.
-
Cleavage and Deprotection: Once the full peptide is synthesized, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.
-
Purification and Validation: Precipitate the crude peptide with cold ether. Purify the phosphopeptide using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Quantification of Standard: Accurately determine the concentration of the purified heavy phosphopeptide stock solution using amino acid analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol details the preparation of a biological sample and its analysis using a targeted mass spectrometry approach like Parallel Reaction Monitoring (PRM).
Materials:
-
Cell culture or tissue samples
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
DTT and Iodoacetamide (B48618) (IAA)
-
Trypsin (sequencing grade)
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO2 beads)[6][7]
-
LC-MS/MS system (e.g., Q Exactive or similar Orbitrap instrument)
-
Purified heavy-labeled phosphopeptide standard (from Protocol 1)
Methodology:
-
Cell Lysis and Protein Extraction: Lyse cells or homogenize tissue in lysis buffer containing phosphatase and protease inhibitors. Clarify the lysate by centrifugation to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark.
-
Proteolytic Digestion: Dilute the protein sample to reduce denaturant concentration. Add trypsin and incubate overnight at 37°C to digest proteins into peptides.
-
Spike-in of Internal Standard: Add a precisely known amount of the purified heavy-labeled phosphopeptide standard to the peptide digest. The amount should be optimized to be within the linear dynamic range of the endogenous peptide.
-
Phosphopeptide Enrichment: To reduce sample complexity and increase the signal of the target phosphopeptide, enrich the sample using IMAC (Immobilized Metal Affinity Chromatography) or TiO2 (Titanium Dioxide) affinity chromatography.[6][7]
-
LC-MS/MS Analysis (PRM Mode):
-
Analyze the enriched sample by LC-MS/MS.
-
Use a high-resolution mass spectrometer operating in PRM mode.
-
Add the precursor m/z values for both the light (endogenous) and heavy (standard) phosphopeptides to an inclusion list.
-
The instrument will specifically select these precursors for fragmentation (MS/MS).
-
-
Data Analysis:
-
Extract the chromatograms for specific fragment ions of both the light and heavy phosphopeptides.
-
Calculate the area under the curve (AUC) for both the light (A_light) and heavy (A_heavy) peptides.
-
Since the amount of the heavy standard (N_heavy) is known, the absolute amount of the endogenous light peptide (N_light) can be calculated using the formula: N_light = (A_light / A_heavy) * N_heavy
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of phosphorylation levels across different experimental conditions.
| Sample ID | Condition | Target Protein | Phosphosite | Endogenous Peptide (fmol) | Std. Deviation |
| CTRL-1 | Untreated | Protein X | Ser-123 | 15.2 | 1.8 |
| CTRL-2 | Untreated | Protein X | Ser-123 | 16.5 | 2.1 |
| CTRL-3 | Untreated | Protein X | Ser-123 | 14.8 | 1.5 |
| TRT-1 | Drug A | Protein X | Ser-123 | 75.8 | 6.5 |
| TRT-2 | Drug A | Protein X | Ser-123 | 81.2 | 7.9 |
| TRT-3 | Drug A | Drug A | Ser-123 | 79.4 | 7.1 |
Application Example: MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade where serine/threonine phosphorylation plays a central role in transmitting signals from the cell surface to the nucleus.[8][9] For instance, RAF kinase phosphorylates and activates MEK, which in turn phosphorylates and activates ERK on specific threonine and tyrosine residues.[8][10] However, downstream targets of ERK are often phosphorylated on serine residues. The described method can be used to quantify the phosphorylation of a specific serine site on an ERK substrate (e.g., transcription factor p90RSK) in response to growth factor stimulation.
Caption: MAPK/ERK signaling cascade highlighting serine phosphorylation.
References
- 1. Absolute quantitation of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantitation of protein posttranslational modification isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 6. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Quantitative Analysis of Serine in Biological Samples using Fmoc-Ser-OH-d3 with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids. Its levels are often altered in various disease states, making it a significant biomarker in biomedical research and drug development. Accurate and precise quantification of serine in complex biological matrices is crucial for understanding its role in health and disease.
This document provides a detailed methodology for the quantitative analysis of serine using a stable isotope-labeled internal standard, Fmoc-Ser-OH-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol involves a pre-column derivatization step with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance the chromatographic retention and mass spectrometric detection of serine. The use of a deuterated, Fmoc-derivatized serine internal standard ensures high accuracy and corrects for variations in sample preparation and matrix effects.
Experimental Principles
The quantitative analysis of serine is achieved through a robust workflow involving protein precipitation, derivatization, solid-phase extraction (SPE), and LC-MS/MS analysis. Biological samples are first treated to remove proteins. The free amino acids in the supernatant, including serine, are then derivatized with Fmoc-Cl under alkaline conditions. This reaction targets the primary amine group of serine, attaching the hydrophobic Fmoc moiety. A known amount of this compound is spiked into the sample prior to derivatization to serve as an internal standard. After derivatization, the sample is cleaned up using SPE to remove excess reagents and interfering substances. The purified Fmoc-derivatized serine and its deuterated internal standard are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental workflow for serine quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
L-Serine (Standard)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetone (B3395972) (ice-cold)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., human plasma, cerebrospinal fluid)
Preparation of Stock and Working Solutions
-
L-Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in LC-MS grade water.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-serine stock solution into the biological matrix of interest.
-
Fmoc-Cl Derivatization Reagent (15 mM): Dissolve Fmoc-Cl in acetonitrile. Prepare this solution fresh before use.
Sample Preparation and Derivatization
-
To 100 µL of biological sample (or calibration standard/quality control sample), add 20 µL of the this compound working solution.
-
Add 400 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of 15 mM Fmoc-Cl solution.
-
Vortex immediately and incubate at room temperature for 20 minutes.
-
Quench the reaction by adding 50 µL of 20 mM glycine (B1666218) solution.
Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% acetonitrile in water to remove salts and excess reagents.
-
Elute the Fmoc-derivatized amino acids with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Fmoc-serine from other components. (e.g., 0-1 min: 30% B, 1-5 min: 30-80% B, 5-6 min: 80% B, 6-6.1 min: 80-30% B, 6.1-8 min: 30% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Fmoc-serine and this compound.
Data Presentation
The following tables summarize representative (hypothetical) quantitative data for the analysis of serine using the described method.
Table 1: LC-MS/MS Parameters for Fmoc-Serine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fmoc-Serine | 328.1 | 179.1 | 100 | 15 |
| This compound | 331.1 | 179.1 | 100 | 15 |
Table 2: Calibration Curve for Serine Quantification
| Concentration (µM) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 0.5 | 0.012 ± 0.001 | 102.5 |
| 1 | 0.025 ± 0.002 | 100.8 |
| 5 | 0.128 ± 0.009 | 98.7 |
| 10 | 0.255 ± 0.015 | 99.6 |
| 50 | 1.265 ± 0.063 | 101.2 |
| 100 | 2.530 ± 0.121 | 100.4 |
| Linear Range: | 0.5 - 100 µM | R²: 0.9992 |
| LOD: | 0.1 µM | LOQ: 0.5 µM |
Table 3: Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (CV%, n=6) | Intra-day Accuracy (%) | Inter-day Precision (CV%, n=18) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.2 | 103.1 | 5.8 | 101.5 |
| Medium | 25 | 3.1 | 98.9 | 4.5 | 99.8 |
| High | 75 | 2.5 | 100.7 | 3.9 | 100.2 |
Signaling Pathway Context
Serine metabolism is deeply integrated with fundamental cellular processes. The ability to accurately quantify serine levels provides insights into the activity of these pathways.
Serine's central role in metabolism.
Conclusion
The described method using this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of serine in biological matrices. The pre-column derivatization with Fmoc-Cl significantly improves the analytical performance on reversed-phase LC-MS/MS systems. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique, enabling deeper insights into the role of serine metabolism in various biological and pathological processes.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Fmoc-Ser-OH using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Fmoc-Ser-OH. The method utilizes a stable isotope-labeled internal standard, Fmoc-Ser-OH-d3, to ensure accuracy and precision in complex biological matrices. This robust workflow, from sample preparation to data analysis, is ideal for applications in drug development, metabolic research, and proteomics where precise quantification of serine derivatives is critical.
Introduction
Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine (B1666218) and cysteine.[1] Its metabolism is tightly regulated, and dysregulation has been implicated in various diseases, including cancer and neurological disorders.[2][3] Therefore, the accurate quantification of serine and its derivatives is of significant interest in biomedical research and drug development.
Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used technique in amino acid analysis.[4][5] The Fmoc group enhances the hydrophobicity of the amino acid, leading to improved retention on reversed-phase chromatography columns and increased sensitivity in mass spectrometry.
This method employs this compound as an internal standard to compensate for variations in sample preparation and matrix effects, a common challenge in LC-MS/MS analysis.[6][7] The use of a stable isotope-labeled internal standard with a mass shift of +3 Da ensures co-elution with the analyte of interest, providing the highest degree of quantification accuracy.[8]
Experimental
Materials and Reagents
-
Fmoc-Ser-OH (CAS: 73724-45-5)
-
This compound (Custom synthesis)
-
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Human plasma (or other relevant biological matrix)
Sample Preparation Protocol
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 100 ng/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of 0.1 M borate buffer (pH 9.0) and 20 µL of 5 mg/mL Fmoc-Cl in acetonitrile.
-
Incubation: Vortex briefly and incubate at room temperature for 20 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 1% formic acid in water.
-
Final Preparation: Vortex the sample and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 20% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Ser-OH | 326.1 | 178.1 | 15 |
| 326.1 | 104.0 | 25 | |
| This compound | 329.1 | 178.1 | 15 |
| 329.1 | 107.0 | 25 |
Note: The precursor ion for Fmoc-Ser-OH is [M-H]⁻. The product ion at m/z 178.1 corresponds to the fluorenyl group, and the product ions at m/z 104.0 and 107.0 correspond to the serine and d3-serine fragments, respectively.
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) in human plasma.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 (Concentration range: 1 - 1000 ng/mL) |
| Precision (%RSD) | < 15% (Intra- and Inter-day) |
| Accuracy (%Bias) | Within ±15% |
| LOQ | 1 ng/mL |
Sample Analysis
The developed method was successfully applied to the quantification of Fmoc-Ser-OH in human plasma samples. The use of the deuterated internal standard, this compound, effectively compensated for matrix effects and ensured reliable quantification.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the LC-MS/MS analysis of Fmoc-Ser-OH.
Caption: Simplified overview of the serine biosynthesis pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate workflow for the quantification of Fmoc-Ser-OH in biological matrices. The incorporation of a stable isotope-labeled internal standard, this compound, is crucial for mitigating matrix effects and ensuring data quality. This method is well-suited for a variety of research and development applications where precise measurement of serine is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes: Quantitative Proteomics Using Deuterated Serine in SILAC
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can accurately quantify differences in protein abundance between the two cell populations.[5][6] This approach minimizes experimental variability by allowing the combination of cell populations at an early stage of the experimental workflow.[1]
Traditionally, SILAC experiments have utilized amino acids labeled with ¹³C or ¹⁵N isotopes. However, the use of deuterated amino acids, such as Deuterated Serine (Ser-d3), offers a cost-effective alternative for quantitative proteomic studies.[3] Fmoc-Ser-OH-d3 is a commercially available, deuterated form of serine protected with a fluorenylmethoxycarbonyl (Fmoc) group.[7] While the Fmoc group is essential for peptide synthesis, it must be removed before the deuterated serine can be utilized for metabolic labeling in cell culture.
These application notes provide a comprehensive overview and a detailed protocol for the use of deuterated serine, derived from this compound, in SILAC-based quantitative proteomics.
Principle of the Method
The core principle involves replacing the natural ("light") serine in the cell culture medium with a "heavy," deuterated version (Ser-d3). Cells cultured in this medium will incorporate Ser-d3 into all newly synthesized serine-containing proteins.
Two cell populations are cultured in parallel: a "control" or "light" population in standard medium and an "experimental" or "heavy" population in medium containing Ser-d3. Following a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
In the mass spectrometer, peptides from the "heavy" population will exhibit a mass shift corresponding to the number of incorporated deuterated serine residues. The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the protein in the two populations.
Advantages of Using Deuterated Serine
-
Cost-Effectiveness: Deuterated amino acids can be more economical than their ¹³C and ¹⁵N counterparts.
-
High Incorporation Efficiency: Metabolic labeling with amino acids typically results in near-complete incorporation into the proteome, leading to accurate quantification.[8]
-
Versatility: The SILAC methodology using deuterated serine can be applied to a wide range of quantitative proteomic studies, including the analysis of protein expression, post-translational modifications, protein-protein interactions, and protein turnover.[1][9]
Considerations and Limitations
A known phenomenon when using deuterated compounds in reversed-phase liquid chromatography is a potential shift in retention time, where deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[4][10] This can be attributed to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[10][11] This shift needs to be accounted for during data analysis to ensure accurate quantification. Strategies to mitigate this include using narrow peak integration windows and potentially optimizing chromatographic conditions.[10]
Experimental Protocols
Protocol 1: Deprotection of this compound for Cell Culture
Objective: To remove the Fmoc protecting group from this compound to yield deuterated serine (Ser-d3) suitable for addition to cell culture media. This protocol is adapted from a mild deprotection method.[12]
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Milli-Q water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DMF in a round bottom flask.
-
Add sodium azide to the solution. The molar ratio of sodium azide to this compound should be optimized, but a starting point of 1.5 equivalents can be used.
-
Stir the reaction mixture at room temperature for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a dilute solution of HCl.
-
Extract the aqueous layer with diethyl ether to remove organic impurities.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Lyophilize the aqueous solution to obtain the deuterated serine (Ser-d3) as a powder.
-
The purity of the resulting Ser-d3 should be confirmed by NMR or mass spectrometry before use in cell culture.
Protocol 2: SILAC Labeling with Deuterated Serine
Objective: To metabolically label cells with deuterated serine for quantitative proteomic analysis. This protocol is based on standard SILAC procedures.[13]
Materials:
-
Serine- and glycine-deficient cell culture medium (e.g., DMEM or RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-streptomycin solution
-
"Light" L-Serine
-
"Heavy" deuterated L-Serine (Ser-d3, prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the serine-deficient medium by supplementing it with dFBS, penicillin-streptomycin, and the "light" L-Serine at its normal physiological concentration.
-
Heavy Medium: Prepare the serine-deficient medium by supplementing it with dFBS, penicillin-streptomycin, and the "heavy" Ser-d3 at the same concentration as the light serine.
-
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population in the "light" medium and the other in the "heavy" medium.
-
To ensure complete incorporation of the labeled amino acid, the cells must be cultured for at least five to six cell divisions in the respective SILAC media.[13]
-
-
Experimental Treatment:
-
Once labeling is complete (typically >95% incorporation), the cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Digestion and Sample Preparation:
-
Quantify the protein concentration in the lysate.
-
Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.
-
Desalt the resulting peptide mixture using a C18 desalting column.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Objective: To analyze the labeled peptide mixture by LC-MS/MS and quantify the relative protein abundance.
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.
-
The software should be configured to search for serine residues with a mass shift corresponding to the deuterium (B1214612) label (+3 Da for Ser-d3).
-
Addressing Retention Time Shift:
-
Manually inspect the chromatograms for any significant retention time shifts between the light and heavy peptide pairs.
-
Adjust the peak integration window in the software to ensure that the entire elution profile of both the light and heavy peptides is captured for accurate quantification.[10]
-
Some software platforms may have specific algorithms to account for small retention time variations.
-
-
Data Presentation
Quantitative data from a SILAC experiment using deuterated serine can be summarized in a table to facilitate comparison. The following is a representative example of how to present data from a study investigating protein expression changes in response to a stimulus.
Table 1: Representative Quantitative Proteomics Data using Deuterated Serine
| Protein Accession | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | H/L Ratio | p-value | Regulation |
| P60709 | ACTB | ...VAPEEHPVLLTEAPLNPK... | 1.20E+08 | 1.18E+08 | 0.98 | 0.85 | Unchanged |
| P42336 | YWHAZ | ...DSTLIMQLLR... | 9.50E+07 | 9.65E+07 | 1.02 | 0.79 | Unchanged |
| Q06830 | S6K1 | ...GFTYVAPEVLR... | 5.40E+06 | 1.35E+07 | 2.50 | 0.01 | Upregulated |
| P62753 | 4E-BP1 | ...IIYDR... | 8.20E+06 | 3.28E+06 | 0.40 | 0.005 | Downregulated |
Mandatory Visualizations
Caption: Experimental workflow for SILAC-based proteomics using deuterated serine.
Caption: Simplified diagram of the mTOR signaling pathway, a common subject of SILAC studies.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. genscript.com [genscript.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Frontiers | Quantitative Proteomics Reveals a Role for SERINE/ARGININE-Rich 45 in Regulating RNA Metabolism and Modulating Transcriptional Suppression via the ASAP Complex in Arabidopsis thaliana [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Absolute Quantification using Fmoc-Ser-OH-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of small molecules and peptides is a critical aspect of biomedical research and pharmaceutical development. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for achieving high accuracy and precision in these quantitative assays.[1] This application note provides a detailed protocol for the use of Fmoc-Ser-OH-d3 as an internal standard for the absolute quantification of its corresponding light form, Fmoc-Ser-OH.
This compound is a deuterated analog of Fmoc-Ser-OH, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, while the chemical properties remain virtually identical to the unlabeled analyte.[1] By spiking a known amount of the "heavy" this compound into a sample containing the "light" Fmoc-Ser-OH, variations introduced during sample preparation, chromatography, and ionization can be normalized, leading to highly reliable quantification.[2][3] This technique, known as isotope dilution mass spectrometry (IDMS), is widely applicable in various stages of drug development, including pharmacokinetic studies and metabolite identification.
Key Principles of Absolute Quantification with SIL Internal Standards
The fundamental principle of absolute quantification using a stable isotope-labeled internal standard is the determination of the analyte's concentration based on the response ratio of the analyte to a known concentration of the internal standard.[2][4] Since the SIL internal standard is chemically identical to the analyte, it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[2] This allows for the correction of matrix effects and other sources of analytical variability.
A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the heavy internal standard (this compound) and varying, known concentrations of the light analyte (Fmoc-Ser-OH).[4] The peak area ratio of the light analyte to the heavy internal standard is then plotted against the concentration of the light analyte. This curve is subsequently used to determine the concentration of Fmoc-Ser-OH in unknown samples.
Experimental Protocols
Materials and Reagents
-
Fmoc-Ser-OH
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Preparation of Stock Solutions
-
Fmoc-Ser-OH (Analyte) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fmoc-Ser-OH and dissolve it in 1 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
Preparation of Working Solutions
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Fmoc-Ser-OH stock solution in a 50:50 methanol:water mixture to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration that is appropriate for spiking into all samples (calibrators, quality controls, and unknowns). A typical concentration might be 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is a general example for biological samples like plasma or serum. It may need to be adapted based on the specific matrix.
-
Pipette 50 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution in methanol. The organic solvent will precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters and may require optimization for your specific instrumentation and application.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure the separation of the analyte from other matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The specific MRM transitions for Fmoc-Ser-OH and this compound need to be determined by infusing the individual compounds into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fmoc-Ser-OH | [M+H]+ | To be determined |
| This compound | [M+H]+ (M+3) | To be determined |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the light (Fmoc-Ser-OH) and heavy (this compound) compounds in all samples.
-
Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of Fmoc-Ser-OH to the peak area of this compound.
-
Construct Calibration Curve: Plot the peak area ratios of the calibration standards against their corresponding known concentrations of Fmoc-Ser-OH. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify Unknown Samples: Use the peak area ratios from the unknown samples and the equation from the calibration curve to calculate the concentration of Fmoc-Ser-OH in the unknowns.
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 150,000 | 0.010 |
| 5 | 7,600 | 152,000 | 0.050 |
| 10 | 15,300 | 151,000 | 0.101 |
| 50 | 75,500 | 149,000 | 0.507 |
| 100 | 151,000 | 150,000 | 1.007 |
| 500 | 752,000 | 151,000 | 4.980 |
| 1000 | 1,505,000 | 150,000 | 10.033 |
Table 2: Quantification of Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Unknown 1 | 45,600 | 151,500 | 0.301 | Calculated from curve |
| Unknown 2 | 227,800 | 149,900 | 1.519 | Calculated from curve |
Visualizations
Caption: Experimental workflow for absolute quantification.
Caption: Logical relationship for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery Proteomics and Absolute Protein Quantification Can Be Performed Simultaneously on an Orbitrap-Based Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell Culture Labeling with Deuterated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable, non-radioactive isotopes is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance, synthesis, and turnover. Deuterated amino acids, where hydrogen atoms are replaced by deuterium (B1214612), offer a safe and cost-effective method for introducing a mass difference into proteins.[1][2] This mass shift is readily detectable by mass spectrometry (MS), allowing for the differentiation and quantification of proteins from different cell populations or experimental conditions.[3][4]
Two primary strategies are employed for cell culture labeling using deuterium:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This classic method involves replacing a standard essential amino acid in the cell culture medium with its deuterated counterpart, such as deuterated leucine (B10760876) (Leu-d3).[5] One cell population is grown in "light" medium (containing the normal amino acid) and another in "heavy" medium (containing the deuterated amino acid). After a sufficient number of cell divisions to ensure complete incorporation, the proteomes can be mixed and analyzed, with the ratio of heavy to light peptides indicating relative protein abundance.[3][5]
-
Heavy Water (D₂O) Labeling: A more versatile approach involves supplementing the standard culture medium with deuterium oxide (D₂O).[6] The deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their endogenous biosynthesis.[7][8] This method is particularly powerful for dynamic studies, such as measuring protein turnover rates, as it tracks the gradual incorporation of the label into newly synthesized proteins over time.[7][9][10] It is less disruptive than SILAC as it does not require specialized amino acid-deficient media.[11]
These techniques are instrumental in diverse research areas, including fundamental cell biology, drug discovery, and biomarker identification.[12][13]
Key Applications
-
Quantitative Expression Proteomics: SILAC with deuterated amino acids allows for the accurate relative quantification of thousands of proteins between different states, such as comparing drug-treated cells to control cells.[3][14]
-
Protein Turnover and Dynamics: D₂O labeling is a powerful tool for measuring the synthesis and degradation rates of proteins on a proteome-wide scale, providing insights into cellular homeostasis.[7][15] Pulsed SILAC (pSILAC) can also be used to monitor de novo protein production.[4]
-
Post-Translational Modification (PTM) Dynamics: Changes in the levels of PTMs like phosphorylation, which are crucial for cell signaling, can be quantified by applying SILAC to enrichment workflows.[3][14]
-
Drug Target Identification: By observing changes in protein expression or turnover in response to a compound, researchers can identify potential drug targets and elucidate mechanisms of action.[1][12] The kinetic isotope effect of deuterium can also be exploited to slow drug metabolism.[1]
-
Secretome Analysis: SILAC can be used to distinguish proteins actively secreted by cells from contaminants derived from culture serum, enabling a clearer analysis of the secretome.[4]
Data Presentation: Comparison and Parameters
Quantitative data from labeling experiments are crucial for interpretation. The following tables summarize key parameters and compare the primary labeling methodologies.
Table 1: Comparison of Deuterated Amino Acid Labeling Methodologies
| Feature | SILAC with Deuterated Amino Acids | Heavy Water (D₂O) Labeling |
|---|---|---|
| Principle | Complete metabolic incorporation of a specific deuterated essential amino acid (e.g., Leucine-d3).[5] | Gradual metabolic incorporation of deuterium from D₂O into multiple non-essential amino acids.[7] |
| Primary Use Case | Relative protein quantification between two or more cell populations.[3] | Measurement of protein synthesis and turnover kinetics.[10][15] |
| Media Requirement | Specialized amino acid-deficient media supplemented with light or heavy amino acids. | Standard cell culture media supplemented with D₂O.[11] |
| Label Incorporation | Requires >95% incorporation, typically taking at least 5-6 cell doublings.[14] | Label incorporation is dynamic and traced over a time course.[16] |
| MS Data Complexity | Simple, fixed mass shift for peptides containing the labeled amino acid.[16] | Complex, gradual shift in the entire isotopic envelope of peptides.[8][16] |
| Advantages | High accuracy for relative quantification; straightforward data analysis.[5] | Cost-effective, minimally invasive, applicable to any cell type, ideal for kinetic studies.[6][17] |
| Limitations | Can be expensive; requires cells that can grow in specialized media; potential for amino acid conversion. | Complex data analysis; labeling efficiency depends on amino acid biosynthesis.[7][16] |
Table 2: Typical Experimental Parameters for Heavy Water (D₂O) Labeling
| Parameter | Typical Range/Value | Cell Line Examples | Notes |
|---|---|---|---|
| D₂O Enrichment in Media | 4% - 8% | hiPSCs, AC16, Myotubes | Higher concentrations (>20%) can be toxic.[17][18] Cell culture studies often use ~8% enrichment.[15] |
| Labeling Duration | 4 hours - 21 days | hiPSCs, Cardiac Fibroblasts | Duration depends on the turnover rate of the proteins of interest. Short-lived proteins are detected in hours, while stable proteins may require weeks.[7][9] |
| Precursor Equilibration | ~2.5 hours | General | The free amino acid pool inside the cells equilibrates with the D₂O-enriched media within a few hours.[10] |
Experimental Protocols
This protocol describes a standard experiment to compare protein expression between a control and a treated cell population using Leucine-d3.
Materials:
-
DMEM for SILAC (deficient in L-Leucine and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine (Leu-0) and L-Arginine (Arg-0)
-
"Heavy" Deuterated L-Leucine (e.g., Leucine-d3)
-
Cell line of interest (e.g., HeLa)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Trypsin (proteomics grade)
-
Reagents for peptide cleanup (e.g., C18 desalting columns)
Procedure:
-
Media Preparation: Prepare two types of SILAC media:
-
Light Medium: Supplement DMEM for SILAC with dFBS, "light" Arg-0, and "light" Leu-0 to normal concentrations.
-
Heavy Medium: Supplement DMEM for SILAC with dFBS, "light" Arg-0, and "heavy" Leu-d3.
-
-
Cell Adaptation: Culture cells for at least six doublings in the respective "Light" and "Heavy" media to ensure >95% incorporation of the labeled amino acid. Passage cells as usual.
-
Experimental Treatment: Once cells are fully labeled, apply the experimental treatment (e.g., drug compound) to one population (e.g., the "Heavy" labeled cells) and a vehicle control to the other ("Light" labeled cells).
-
Harvesting and Lysis: After treatment, wash cells with cold PBS and harvest. Lyse the "Light" and "Heavy" cell pellets separately using lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a BCA assay. Mix equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).
-
Protein Digestion: Perform in-solution or filter-aided sample preparation (FASP) digestion of the combined protein mixture using trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 column.
-
LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer. The instrument will detect pairs of peptides that are chemically identical but differ in mass due to the presence of Leu-0 or Leu-d3.
-
Data Analysis: Use a software suite capable of SILAC analysis (e.g., MaxQuant). The software will calculate the intensity ratio of "Heavy" to "Light" peptide pairs to determine the relative abundance of each protein between the two conditions.
This protocol provides a method for measuring protein synthesis rates over a time course.
Materials:
-
Cell line of interest and its standard complete growth medium
-
Deuterium oxide (D₂O, 99.9%)
-
Reagents for cell harvesting, lysis, and protein digestion (as in Protocol 1)
Procedure:
-
Cell Culture: Seed cells in multiple plates or flasks to allow for harvesting at different time points (e.g., 0h, 4h, 8h, 12h, 24h).
-
Initiate Labeling: At time zero (T=0), harvest the first set of cells which will serve as the unlabeled control. For the remaining plates, replace the existing medium with fresh medium containing a final concentration of 4-8% D₂O.
-
Time-Course Harvesting: Harvest the cells at each subsequent time point according to the experimental plan. At each point, wash the cells with cold PBS, pellet them, and store at -80°C until all samples are collected.
-
Sample Preparation:
-
Lyse the cells from each time point individually.
-
Quantify the protein concentration for each lysate.
-
Take equal amounts of protein from each sample for digestion.
-
-
Protein Digestion and LC-MS/MS Analysis: Digest each sample separately with trypsin, clean up the peptides, and analyze each by LC-MS/MS.
-
Data Analysis:
-
The analysis requires specialized software or custom scripts to measure the rate of deuterium incorporation.
-
The software calculates the shift in the isotopic distribution of each peptide over time.[16]
-
By fitting the incorporation data to an exponential rise model, the fractional synthesis rate (k) for each protein can be determined.[7] The protein half-life can then be calculated as ln(2)/k.
-
Visualizations: Workflows and Pathways
Diagrams help visualize the complex processes involved in labeling proteomics.
Caption: General experimental workflow for SILAC and D₂O labeling proteomics.
Caption: SILAC analysis of EGF receptor signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]
- 7. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protein turnover [utmb.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Revolutionizing Pharmacokinetic Studies with Fmoc-Ser-OH-d3: Applications and Protocols
For Immediate Release
In the landscape of modern drug development, understanding the pharmacokinetic (PK) profile of a therapeutic candidate is paramount. Researchers, scientists, and drug development professionals are continuously seeking innovative tools and methodologies to enhance the accuracy and efficiency of these critical studies. The strategic incorporation of stable isotopes, such as deuterium (B1214612), into drug molecules offers a powerful approach to overcoming common challenges in pharmacokinetics. This document provides detailed application notes and protocols for the use of Fmoc-Ser-OH-d3, a deuterated analog of the standard amino acid building block used in peptide synthesis, in pharmacokinetic studies.
This compound serves two primary roles in advancing pharmacokinetic research: as a critical component in the synthesis of deuterated therapeutic peptides to improve their metabolic stability, and for the creation of stable isotope-labeled internal standards essential for precise quantification in bioanalytical assays.
Application 1: Enhancing Metabolic Stability of Therapeutic Peptides
The substitution of hydrogen with deuterium at metabolically vulnerable positions in a peptide can significantly alter its pharmacokinetic properties. This "deuterium switch" is based on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down enzymatic cleavage compared to the carbon-hydrogen (C-H) bond.[1] By incorporating this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), researchers can develop novel therapeutic candidates with potentially improved metabolic stability.
Key Advantages of Deuterating Therapeutic Peptides:
-
Increased Metabolic Stability: Enhanced resistance to degradation by metabolic enzymes.
-
Prolonged Half-Life (t½): Slower metabolic clearance leads to a longer circulation time.
-
Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[1]
-
Reduced Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients.
-
Potentially Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.[2]
Hypothetical Pharmacokinetic Data: A Comparative Analysis
| Pharmacokinetic Parameter | Non-Deuterated Peptide (Peptide-H) | Deuterated Peptide (Peptide-D) | Anticipated Improvement |
| Maximum Plasma Concentration (Cmax) | 500 ng/mL | 750 ng/mL | ~1.5-fold increase |
| Area Under the Curve (AUC) | 2500 ngh/mL | 4750 ngh/mL | ~1.9-fold increase |
| Elimination Half-life (t½) | 4 hours | 7.6 hours | ~1.9-fold increase |
| Clearance (CL) | 20 L/h | 10.5 L/h | ~1.9-fold decrease |
This data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.
Application 2: Stable Isotope-Labeled Internal Standards for Bioanalysis
The gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A peptide synthesized to be identical to the therapeutic analyte but incorporating one or more heavy isotopes (like deuterium from this compound) is the ideal internal standard.
Advantages of using a deuterated peptide as an internal standard:
-
Enhanced Accuracy and Precision: The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This effectively corrects for variability and loss during the analytical process.
-
Co-elution with the Analyte: The deuterated standard co-elutes with the non-deuterated analyte, providing the most accurate correction for matrix effects, such as ion suppression or enhancement in the mass spectrometer.
-
Improved Method Robustness: The use of a SIL-IS leads to more reliable and reproducible bioanalytical methods, which is a critical requirement for regulatory submissions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide
This protocol outlines the general steps for synthesizing a peptide containing a deuterated serine residue using this compound on a solid support resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., 3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence. For the incorporation of the deuterated serine, use this compound in the coupling step.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study of a Deuterated Peptide
This protocol describes a typical workflow for a preclinical pharmacokinetic study in a rodent model to compare a deuterated peptide with its non-deuterated counterpart.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Test Articles:
-
Peptide-H (non-deuterated)
-
Peptide-D (deuterated, synthesized using this compound)
-
-
Dosing: Administer a single intravenous (IV) or oral (PO) dose of each peptide.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Bioanalysis of a Deuterated Peptide in Plasma
This protocol provides a general procedure for the quantification of a therapeutic peptide (deuterated or non-deuterated) in plasma samples using a deuterated internal standard.
Materials:
-
Plasma samples from the pharmacokinetic study.
-
Analyte stock solution (Peptide-H or Peptide-D).
-
Internal Standard (IS) stock solution (a stable isotope-labeled version of the analyte, e.g., synthesized with this compound and another labeled amino acid to create a mass shift).
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of the protein precipitation solvent containing the internal standard at a known concentration.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Detect the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis with appropriate software.
-
Visualizing the Workflow
To further clarify the processes described, the following diagrams outline the workflows for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Ser-OH-d3
This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low signal intensity with Fmoc-Ser-OH-d3 standards in analytical experiments, particularly those involving Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial steps I should take?
A1: A complete or significant loss of signal often points to a fundamental issue with either the sample integrity, the LC-MS system, or the method parameters. A systematic check is the most efficient way to identify the problem.
Initial Checks:
-
System Suitability: Before analyzing your sample, ensure the LC-MS system is performing optimally. This includes checking for stable spray in the ion source and verifying that the system is tuned and calibrated.[1][2][3]
-
Sample Integrity: The stability of the this compound standard is crucial. Prepare a fresh stock solution from the solid compound to rule out degradation or contamination of your working solution.[2][4] Also, verify the concentration of your standard, as it might be too dilute.[1][2]
-
Method Parameters: Double-check that the correct mass-to-charge ratio (m/z) and, if applicable, the multiple reaction monitoring (MRM) transitions are correctly entered in your acquisition method.
Below is a workflow to systematically troubleshoot the issue.
Caption: A logical workflow for initial troubleshooting of low signal intensity.
Q2: My signal for this compound is inconsistent across multiple injections. What could be causing this lack of reproducibility?
A2: Poor reproducibility can stem from several factors, including issues with sample preparation, the chromatography, or the ion source.[2]
-
Sample Preparation: Inconsistent extraction or dilution can lead to variable concentrations in the final sample.
-
Chromatography: Leaks in the LC system, a degraded column, or improper column conditioning can all lead to fluctuating signal intensity and poor peak shape.[2]
-
Ion Source: A contaminated ion source is a frequent cause of signal instability.[2][5] Over time, non-volatile salts and other matrix components can accumulate on the ion source components, leading to reduced ionization efficiency and erratic signal.
The following table summarizes potential causes and suggested actions.
| Potential Cause | Symptoms | Recommended Action |
| Inconsistent Sample Prep | - Variable peak areas- No clear trend in signal loss | Review the sample preparation protocol for sources of variability. Ensure accurate pipetting and vortexing. |
| LC System Leak | - Fluctuating pressure- Drifting retention times | Inspect all fittings and connections from the pump to the mass spectrometer. |
| Column Degradation | - Poor peak shape (splitting, tailing)- Loss of resolution | Replace the analytical column. |
| Ion Source Contamination | - Gradual or sudden signal decrease- Erratic signal | Follow the protocol for cleaning the ion source.[2] |
Q3: I suspect my this compound standard may have degraded. How should I properly prepare and store it?
A3: Fmoc-protected amino acids can be susceptible to degradation, especially in solution. Proper handling and storage are critical to maintaining the integrity of your standard.
Protocol for Preparation of this compound Stock Solution
-
Allow to Warm: Before opening, let the vial of solid this compound equilibrate to room temperature to prevent condensation.
-
Solvent Selection: Fmoc-Ser-OH is soluble in organic solvents like DMSO and DMF.[6] For LC-MS applications, it is advisable to use a solvent compatible with your mobile phase, such as acetonitrile (B52724) or methanol (B129727), if solubility permits.
-
Weighing: Accurately weigh a small amount of the solid standard.
-
Dissolution: Dissolve the solid in your chosen solvent to make a concentrated stock solution (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed.
Caption: Recommended workflow for the preparation and handling of this compound standards.
Q4: How can I optimize my LC-MS parameters to improve the signal for this compound?
A4: Optimizing both chromatographic and mass spectrometric parameters is key to achieving maximum sensitivity.
Liquid Chromatography Optimization
-
Column Choice: A C18 column is generally a good starting point for reversed-phase separation of Fmoc-amino acids.
-
Mobile Phase: A mobile phase consisting of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is common. The acid helps to protonate the analyte, which is beneficial for positive ion mode ESI.
-
Gradient: A well-optimized gradient can improve peak shape and reduce co-elution with interfering compounds, which can cause ion suppression.[7]
Mass Spectrometry Optimization
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Fmoc-amino acids.
-
Tuning and Calibration: Always ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] This will ensure high mass accuracy and sensitivity.
-
Compound Optimization (Tuning): The process of optimizing parameters like collision energy and precursor/product ions for your specific analyte on your specific instrument is crucial for sensitivity.[8] Do not rely solely on literature values, as optimal settings can vary between instruments.[8]
The table below provides a starting point for LC-MS parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, <3 µm particle size | Good retention and peak shape for Fmoc-amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Ionization Mode | ESI Positive | Fmoc-amino acids readily form [M+H]+ ions. |
| Precursor Ion (m/z) | 331.35 | Calculated for C18H14D3NO5 [M+H]+. |
| Product Ions (m/z) | To be determined by tuning | Fragments of the precursor ion for MRM experiments. |
| Collision Energy (eV) | To be determined by tuning | Optimizes fragmentation for maximum product ion signal.[5] |
Q5: Could matrix effects be suppressing the signal of my this compound internal standard?
A5: Yes, matrix effects are a common cause of signal suppression or enhancement in LC-MS analysis.[9] This occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer's source.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate the this compound from the majority of the matrix components.[7]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their effect.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is itself a stable isotope-labeled internal standard. Its purpose is to co-elute with the unlabeled analyte and experience similar matrix effects, thus providing a reliable means of quantification. If you are using it as a standard for another purpose and it is being suppressed, the above points are relevant.
Caption: Diagram illustrating how matrix effects can suppress the analyte signal in the ion source.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. biotage.com [biotage.com]
- 5. zefsci.com [zefsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
Fmoc-Ser-OH-d3 solubility issues in different solvents
Frequently Asked Questions (FAQs)
Q1: In which solvents is Fmoc-Ser-OH generally soluble?
A1: Fmoc-Ser-OH is a protected amino acid and generally exhibits good solubility in polar aprotic solvents. It is reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For solid-phase peptide synthesis (SPPS), DMF is the most commonly used solvent for dissolving Fmoc-amino acids.[2]
Q2: I am having trouble dissolving Fmoc-Ser-OH-d3 in DMF. What are the possible reasons?
A2: Several factors can lead to poor solubility of this compound in DMF:
-
Solvent Quality: The DMF may have degraded or absorbed water. It is crucial to use high-purity, peptide-synthesis-grade DMF with low water content.[2]
-
Temperature: Lower laboratory temperatures can decrease the solubility.[2]
-
Reagent Quality: Variations in the crystalline structure or purity of the this compound lot could affect its dissolution rate.[2]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be an effective method to aid dissolution. Heating the solution to approximately 37-40°C is often recommended.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the amino acid derivative.[2]
Q4: Are there any alternative solvents I can use if DMF is not effective?
A4: Yes, N-methylpyrrolidone (NMP) is a common alternative to DMF and can be more effective at disrupting peptide aggregation.[2][3] For particularly difficult cases, using a co-solvent system, such as adding a small percentage of DMSO to your DMF, can also improve solubility.[2]
Q5: My this compound appears to form a gel-like substance. What should I do?
A5: Gel formation can be a sign of aggregation. The troubleshooting steps are similar to those for poor solubility. Start by verifying the quality of your solvent. Physical methods like sonication for 5-10 minutes can help break up aggregates.[2] If the issue persists, consider switching to NMP or using a co-solvent mixture.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Data Presentation: Solubility of Fmoc-Ser-OH and its Derivatives
| Compound | Solvent | Concentration | Observation | Molar Concentration (Approx.) |
| Fmoc-Ser-OH | DMF | 1 mmole in 2 ml | Clearly soluble | 0.5 M |
| Fmoc-Ser(tBu)-OH | DMF | 25 mmole in 50 ml | Clearly soluble[3][4] | 0.5 M |
| Fmoc-Ser-OH | DMSO | 200 mg/mL | Soluble (ultrasonic assistance needed)[5] | 0.61 M |
| Fmoc-Ser(tBu)-OH | DMSO | ≥ 100 mg/mL | Soluble[6] | ≥ 0.26 M |
| Fmoc-Ser(tBu)-OH | Ethanol | ≥ 97.4 mg/mL | Soluble[7] | ≥ 0.25 M |
| Fmoc-Ser-OH | Chloroform | Not Specified | Soluble[1] | Not Specified |
| Fmoc-Ser-OH | Dichloromethane | Not Specified | Soluble[1] | Not Specified |
| Fmoc-Ser-OH | Ethyl Acetate | Not Specified | Soluble[1] | Not Specified |
| Fmoc-Ser-OH | Acetone | Not Specified | Soluble[1] | Not Specified |
Note: The solubility of this compound is expected to be very similar to Fmoc-Ser-OH. "≥" indicates that the saturation point was not reached at that concentration.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the saturation solubility of this compound in a specific solvent at a given temperature.
Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in a solvent of interest at a specified temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[3]
-
-
Analysis:
-
Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration into the linear range of your analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.[3]
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account. The solubility can be expressed in units such as mg/mL or Molarity (mol/L).[3]
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A stepwise guide to troubleshooting solubility problems with this compound.
Diagram 2: Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of Fmoc-protected amino acids.
References
- 1. Fmoc-Ser-OH | CAS:73724-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Ser(tBu)-OH Novabiochem 71989-33-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Isotopic Scrambling with Deuterated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate isotopic scrambling when using deuterated amino acids in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern?
A1: Isotopic scrambling is the unintentional loss, migration, or exchange of isotopic labels (like deuterium) within a molecule during synthesis, sample preparation, or analysis.[1] This leads to a heterogeneous isotopic distribution in your final product, which can severely compromise the accuracy of quantitative experiments that depend on the precise mass of the molecule, such as in quantitative proteomics, metabolic flux analysis, and NMR studies.[1]
Q2: When and where does isotopic scrambling typically occur?
A2: Isotopic scrambling can occur at multiple stages of an experimental workflow:
-
During Chemical Synthesis: In Solid-Phase Peptide Synthesis (SPPS), scrambling can happen during base-catalyzed steps like Fmoc deprotection and amino acid coupling.[1]
-
During Sample Processing: Acidic conditions during cleavage and deprotection (e.g., using Trifluoroacetic Acid - TFA) can contribute to scrambling. Back-exchange with protons from aqueous environments during purification and LC-MS analysis is also a common issue for deuterium-labeled compounds.[1]
-
In Biological Systems (Metabolic Labeling): In living cells, metabolic pathways are the primary source of scrambling. Key enzymatic activities include:
-
Transamination: Enzymes like transaminases can transfer amino groups, leading to the exchange of deuterium (B1214612) at the α- and β-carbons of amino acids like alanine.
-
Interconnected Pathways: Metabolic hubs like the TCA cycle can redistribute isotopic labels among various molecules.
-
Reversible Reactions: Many enzymatic reactions are bidirectional, which can lead to the redistribution of labels in ways not predicted by the primary forward pathway.
-
Q3: How can I detect if isotopic scrambling is happening in my experiment?
A3: Mass spectrometry (MS) is the primary tool for detecting isotopic scrambling. You should look for the following indicators:
-
Unexpected Mass Distribution: Instead of a single, sharp peak corresponding to your labeled molecule, you may see a distribution of masses, indicating partial or complete loss of deuterium.
-
Lower-than-Expected Mass: The observed mass of your labeled peptide or metabolite is lower than the theoretically calculated mass.
-
Fragment Analysis: In tandem MS (MS/MS), analyzing the isotopic enrichment of different fragments of a molecule can help pinpoint the specific locations of scrambled labels.
Q4: Are some deuterated amino acids more stable than others?
A4: Yes, the stability of the deuterium label is highly dependent on its position on the amino acid.
-
α-Carbon: The deuterium on the α-carbon is weakly acidic and susceptible to abstraction by a base, making it prone to scrambling, especially during chemical synthesis.[1]
-
Side-Chain: Deuterium on side chains is generally more stable, but can still be exchanged under certain acidic or basic conditions, depending on the specific amino acid.[1] For example, aromatic amino acids like phenylalanine, tyrosine, and tryptophan can undergo exchange of ring protons under strong acidic conditions.
-
Metabolic Lability: In metabolic labeling, amino acids that are central to many pathways (e.g., alanine, glutamate, aspartate) are more prone to scrambling than those with more isolated biosynthetic pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with deuterated amino acids.
Issue 1: Loss of Deuterium Label During Metabolic Labeling
You observe a lower-than-expected deuterium incorporation in your proteins or metabolites after culturing cells with deuterated amino acids or D₂O.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Metabolic Scrambling via Transaminases | Use an E. coli strain deficient in key transaminases. Alternatively, add inhibitors of transaminases (e.g., aminooxyacetic acid) to the cell-free synthesis reaction. |
| Interconnected Metabolic Pathways | Add specific unlabeled metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways. For example, when labeling with deuterated threonine, adding unlabeled isoleucine and glycine (B1666218) can reduce scrambling. |
| Enzymatic Activity During Sample Harvesting | Rapidly quench all metabolic activity. This is a critical step to get a snapshot of the metabolic state at the time of harvesting. See the detailed quenching protocols below. |
| Contamination with Unlabeled Amino Acids | If using fetal bovine serum (FBS) in your cell culture medium, it can be a significant source of unlabeled amino acids. Use dialyzed FBS to reduce this contamination.[2] |
| Insufficient Labeling Time | Ensure cells have gone through a sufficient number of doublings (at least five is recommended) in the labeled medium to achieve high incorporation of the deuterated amino acids. |
Issue 2: Deuterium Loss Detected During Mass Spectrometry Analysis
Your MS data shows evidence of scrambling (e.g., peak broadening, unexpected mass shifts) that you suspect is occurring during analysis.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| In-Source H/D Exchange | Deuterium atoms can exchange with protons in the ion source of the mass spectrometer. This can be influenced by the choice of solvent. Optimize ion source parameters and consider using aprotic solvents where possible. |
| Gas-Phase Scrambling (During CID) | Intramolecular migration of deuterium can occur in the gas phase prior to or during collision-induced dissociation (CID). The extent of this scrambling is influenced by the amino acid sequence and the nature of the charge carrier. Using alkali metal cationization (e.g., sodiation) instead of protonation can sometimes reduce this effect. |
| Back-Exchange in LC Solvents | Deuterium labels, especially on labile sites, can exchange with protons from aqueous mobile phases during liquid chromatography. Maintain a neutral pH for your mobile phases and samples whenever possible, as highly acidic or basic conditions can catalyze this exchange. |
Quantitative Data
Table 1: Deuterium Incorporation into Amino Acids in Cell Culture with D₂O
This table summarizes the number of deuterium-accessible sites for non-essential amino acids in AC16 human cells cultured in DMEM/F12 media with 6% D₂O. This data is critical for accurately calculating protein turnover rates. Note the difference in deuterium incorporation compared to in vivo studies in mice, which is largely due to the presence of unlabeled amino acids in the cell culture media.[3][4]
| Amino Acid | Predicted Labeling Sites (AC16 Cells) | Predicted Labeling Sites (in vivo Mouse) |
| Alanine | ~2 | 4 |
| Asparagine | ~1 | 2 |
| Aspartate | ~1 | 2 |
| Glutamate | ~2 | 3 |
| Glutamine | ~2 | 2 |
| Glycine | ~1 | 2 |
| Proline | ~3 | 7 |
| Serine | ~1 | 2 |
Data synthesized from studies on D₂O labeling in cell culture.[3][4]
Table 2: Comparison of Metabolic Quenching Method Efficiency
Effective quenching is critical to prevent isotopic scrambling post-harvest. The ideal method rapidly halts metabolism while minimizing the leakage of intracellular metabolites.
| Quenching Method | Key Advantages | Key Disadvantages |
| Liquid Nitrogen (Snap Freezing) | The most rapid and effective way to arrest metabolism.[1][5] | Does not separate cells from the medium, which can contaminate the intracellular metabolite profile. |
| Cold Methanol (B129727) (e.g., -80°C) | Simple, single-phase extraction that is effective for polar metabolites. | Can cause leakage of some metabolites if used alone. Inefficient for lipids.[6][7] |
| Cold Methanol/Water Slurry (e.g., 60% Methanol at -40°C) | Rapidly halts metabolism and is generally effective. | Can still lead to some metabolite leakage depending on the cell type. |
| Cold Methanol with Buffers (e.g., + AMBIC or HEPES) | Additives can reduce metabolite leakage by preventing osmotic shock. Quenching in 60% methanol with 0.85% ammonium (B1175870) bicarbonate (AMBIC) at -40°C is a robust method.[8][9] | The buffer may need to be removed for downstream analysis, although AMBIC is volatile and easily removed.[8] |
Visualizations
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming kinetic isotope effects of Fmoc-Ser-OH-d3 in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Ser-OH-d3 in their peptide synthesis workflows. The guidance provided herein is designed to help overcome challenges related to the kinetic isotope effect (KIE) and ensure successful peptide synthesis.
Troubleshooting Guide
Encountering difficulties during synthesis with this compound is not uncommon due to the kinetic isotope effect. This guide provides a systematic approach to resolving these issues.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
A positive Kaiser test after the coupling step with this compound indicates the presence of unreacted free amines, signaling an incomplete coupling reaction.[1][2]
| Potential Cause | Recommended Solution |
| Slower Reaction Kinetics (KIE) : The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate for the coupling of this compound.[3] | Extend Coupling Time : Double the standard coupling time as a starting point. For particularly difficult couplings, extending the time to 4 hours or even overnight may be necessary.[1] |
| Double Coupling : After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound.[2][3] | |
| Suboptimal Activation : The activation of this compound may be insufficient to overcome the kinetic barrier. | Use a More Potent Coupling Reagent : Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more potent phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP.[3] |
| Optimize Activation Time : Ensure sufficient pre-activation of the amino acid before adding it to the resin. For instance, a 1-2 minute pre-activation with a base like DIPEA is often recommended when using HBTU.[4] | |
| Peptide Aggregation : Deuteration can sometimes alter intermolecular interactions, potentially leading to increased on-resin aggregation and hindering reagent access.[3] | Change Solvent : If using DMF, switch to N-methylpyrrolidone (NMP) to improve solvation. A mixture of solvents or the addition of chaotropic salts can also be beneficial.[3] |
| Incorporate Disrupting Moieties : If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[3] |
Issue 2: Appearance of Deletion Sequences in Final Peptide Analysis (Mass Spectrometry)
The presence of peptides missing the deuterated serine residue in the final mass spectrum is a strong indicator of failed coupling at the this compound incorporation step.
| Potential Cause | Recommended Solution |
| Incomplete Coupling : The primary cause is an incomplete reaction during the coupling of this compound. | Implement Solutions from Issue 1 : Apply the strategies of extending coupling time, performing a double couple, and using more potent coupling reagents. |
| Incomplete Fmoc-Deprotection of the Preceding Residue : If the Fmoc group of the previous amino acid is not fully removed, the N-terminal amine will not be available for coupling.[1][2] | Extend Deprotection Time : Increase the piperidine (B6355638) treatment time to ensure complete removal of the Fmoc group before coupling with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the kinetic isotope effect (KIE) and how does it affect the synthesis with this compound?
The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the hydrogen atoms on the β-carbon are replaced with deuterium (B1214612). While the C-H(D) bond at the β-carbon is not directly broken during the coupling reaction, the increased mass of deuterium can subtly affect the vibrational frequencies of the molecule, leading to a higher activation energy and thus a slower reaction rate. This can result in incomplete coupling reactions and lower overall yield.
Q2: Should I expect a significant difference in solubility for this compound compared to Fmoc-Ser-OH?
While deuteration can sometimes affect the physical properties of molecules, significant differences in solubility between this compound and its non-deuterated counterpart in standard peptide synthesis solvents like DMF or NMP are not commonly reported. However, if you encounter solubility issues, standard troubleshooting steps such as gentle warming or sonication can be applied.[5]
Q3: Can the use of this compound increase the risk of racemization?
The risk of racemization during the activation of the carboxyl group is a known side reaction in peptide synthesis.[6] While the primary kinetic isotope effect is on the coupling rate, there is no direct evidence to suggest that the d3-substitution on the serine side chain significantly increases the propensity for racemization at the α-carbon. Nevertheless, to minimize racemization for serine residues, it is recommended to use a weaker base like 2,4,6-collidine instead of DIPEA during coupling.[5]
Q4: Are there any special considerations for the final cleavage and deprotection when using this compound?
The tert-butyl (tBu) protecting group on the serine side chain is acid-labile and is removed during the final TFA cleavage cocktail, similar to its non-deuterated counterpart.[7][8] The presence of deuterium on the side chain is not expected to interfere with the cleavage process. Standard cleavage protocols and scavenger cocktails should be sufficient.
Data Presentation
The following table summarizes the expected impact of the kinetic isotope effect on the coupling of this compound and provides a qualitative comparison with the non-deuterated analogue.
| Parameter | Fmoc-Ser-OH | This compound | Rationale |
| Relative Coupling Rate | 1.00 | < 1.00 | Kinetic Isotope Effect |
| Standard Coupling Time | 1-2 hours | 2-4 hours (or longer) | To compensate for slower kinetics |
| Coupling Efficiency (Standard Conditions) | > 99% | Potentially < 95% | Incomplete reaction due to KIE |
| Recommended Coupling Strategy | Single Couple | Double Couple | To drive the reaction to completion |
Experimental Protocols
Protocol: Optimized Coupling of this compound
This protocol is designed to mitigate the kinetic isotope effect observed with this compound.
-
Resin Preparation :
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. To ensure complete deprotection, consider extending the deprotection time by 50% compared to a standard protocol.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation :
-
In a separate vessel, dissolve 3-5 equivalents of this compound and a corresponding number of equivalents of a potent coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base (e.g., 2,4,6-collidine) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction :
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. A longer coupling time (e.g., 4 hours) is recommended.
-
Monitor the reaction for completion using a Kaiser test.[1]
-
-
Post-Coupling Procedure :
-
If the Kaiser test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF (3 times), and perform a second coupling (double coupling) with a freshly prepared activated this compound solution for another 1-2 hours.
-
Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Key structural features of this compound.
References
Technical Support Center: Fmoc-Ser-OH-d3 for Enhanced Peptide Coupling Efficiency
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Fmoc-Ser(d3)-OH in solid-phase peptide synthesis (SPPS). The incorporation of deuterated amino acids like Fmoc-Ser(d3)-OH can offer unique advantages for structural analysis and metabolic stability studies. However, it may also present specific challenges during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential benefits of using Fmoc-Ser-OH-d3 in peptide synthesis?
Incorporating deuterated amino acids, such as this compound, can be advantageous for several reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability of the resulting peptide.[1] This enhanced stability can improve the pharmacokinetic properties of peptide-based drugs.[1] Additionally, deuterated peptides are valuable tools in structural biology studies, particularly for neutron scattering and certain NMR spectroscopy applications, as deuterium (B1214612) has different scattering and magnetic properties compared to hydrogen.[1][2]
Q2: How might the deuterium in this compound affect peptide coupling reactions?
The primary consideration is the kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to slower reaction rates compared to protium (B1232500) (¹H).[3] While the C-D bond is not directly broken during the main coupling or deprotection steps, its presence can subtly influence reaction kinetics.[3] This may result in incomplete Fmoc-deprotection or sluggish coupling, potentially leading to deletion sequences and a lower yield of the desired peptide.[3]
Q3: Can the use of this compound increase the risk of peptide aggregation?
While research specifically on this compound is limited, studies have shown that deuteration can sometimes alter intermolecular interactions.[3] It is known that sequences rich in serine are prone to aggregation due to hydrogen bonding.[4][5] Deuteration might subtly affect these interactions, potentially leading to increased aggregation on the solid support, which can hinder reagent access and lower synthesis efficiency.[3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reactions
If you are observing low coupling efficiency, evidenced by deletion sequences in your mass spectrometry data, consider the following troubleshooting steps:
-
Extend Reaction Times: To counteract the potential kinetic isotope effect, systematically increase both the deprotection and coupling reaction times. A good starting point is to double the standard reaction time for the deuterated serine residue and the subsequent amino acid.[3]
-
Double Coupling: Perform the coupling step twice for the this compound residue and the following amino acid to help drive the reaction to completion.[3]
-
Utilize a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent, switching to a more powerful phosphonium (B103445) or aminium/uronium salt-based reagent can improve efficiency, especially for potentially hindered couplings.[3][6]
Issue 2: Peptide Aggregation on Resin
Peptide aggregation can manifest as resin clumping, poor swelling, and overall low yield.[3] This is a known issue with serine-rich sequences and may be influenced by deuteration.[3][4][5]
-
Choice of Protecting Group: For sequences prone to aggregation, using a bulkier side-chain protecting group like Trityl (Trt) instead of tert-Butyl (tBu) on serine can disrupt the secondary structures that lead to aggregation.[4]
-
"Difficult" Sequence Strategies: Employ strategies developed for "difficult" peptides, such as using microwave-assisted synthesis to reduce aggregation or incorporating solubilizing tags.[7][8]
-
Resin Selection: Using a low-substitution resin can help to minimize inter-chain interactions that lead to aggregation.[5]
Issue 3: Side Reactions Associated with Serine
Serine residues can be susceptible to certain side reactions during peptide synthesis.
-
Racemization: The choice of base can influence the rate of racemization. The use of N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[4][9] Consider using an alternative base like collidine if racemization is a concern.[9]
-
Beta-Elimination: While less common for serine, beta-elimination to form dehydroalanine (B155165) can occur under basic conditions.[4] Careful control of the base and reaction conditions can minimize this side reaction.
Data Presentation: Comparison of Coupling Reagents for Difficult Couplings
The choice of coupling reagent is critical, especially when dealing with potentially challenging residues like this compound. The following table summarizes the performance of common coupling reagents used for sterically hindered amino acids, which can serve as a guide.
| Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[6] | More expensive than HBTU; based on potentially explosive HOAt.[6] Can cause guanidinylation of the N-terminal amine. |
| HBTU | Aminium/Uronium Salt | Highly efficient and popular reagent with generally soluble byproducts.[6][10] | Can cause guanidinylation of the N-terminal amine. |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU.[6][10] Safer as it is based on OxymaPure, avoiding explosive byproducts, and has reduced allergenic potential.[6][10] | Limited stability in solution.[6] |
| PyBOP | Phosphonium Salt | Efficient coupling that avoids guanidinylation side reactions.[6] | Generally less reactive than HATU.[6] |
| T3P® | Phosphonic Anhydride | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[6] | The application is fundamentally different from other reagents.[6] |
Note: This table synthesizes data from multiple sources; reaction conditions may vary.[6]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol provides a general workflow that can be adapted for manual or automated peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA or collidine, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. For this compound, consider extending this time or performing a double coupling.[3]
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (B49086) (Kaiser) test.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for issues with this compound.
References
- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Minimizing Aggregation of Peptides Containing Deuterated Serine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating deuterated serine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of peptides containing deuterated serine.
Issue 1: Low Yield and Evidence of Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms:
-
Resin clumping or reduced swelling observed during synthesis.
-
Incomplete coupling or Fmoc-deprotection, indicated by positive Kaiser tests after coupling or incomplete deprotection.
-
Mass spectrometry (MS) analysis of the crude peptide shows deletion sequences or a lower than expected yield of the target peptide.
-
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Optimization Steps |
| Kinetic Isotope Effect (KIE) of Deuterated Serine | The stronger Carbon-Deuterium (C-D) bond can slow down reaction kinetics. • Extend Reaction Times: Double the standard deprotection and coupling times for the deuterated serine residue and the subsequent amino acid. • Double Couple: Perform the coupling step twice for the deuterated serine and the following residue to drive the reaction to completion. |
| Increased Aggregation Propensity | Deuteration can alter intermolecular forces and may promote stronger hydrogen bonding, leading to increased aggregation on the solid support. • Change Synthesis Solvent: Switch from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP) to improve solvation. • Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. • Microwave-Assisted Synthesis: Utilize microwave energy to reduce aggregation and accelerate reaction times. |
| Poor Solvation of the Growing Peptide Chain | The peptide-resin may not be adequately solvated, hindering reagent access. • Lower Peptide Density on Resin: Use a resin with a lower substitution level. • Add Chaotropic Salts: Introduce salts like LiCl to the coupling mixture to disrupt hydrogen bonds. |
Issue 2: Aggregation of Purified Deuterated Peptide in Solution
-
Symptoms:
-
Visible precipitates or cloudiness in the peptide solution.
-
An increase in light scattering is detected by Dynamic Light Scattering (DLS) or UV-Vis spectroscopy.
-
The concentration of the soluble peptide, as measured by UV-Vis or HPLC, decreases over time.
-
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Optimization Steps |
| Suboptimal pH and Ionic Strength | The net charge of the peptide is critical for its solubility. • pH Adjustment: For peptides with a net positive charge, dissolve in a slightly acidic buffer. For peptides with a net negative charge, use a slightly basic buffer. For neutral peptides, consider organic solvents. • Optimize Ionic Strength: Empirically test different salt concentrations (e.g., NaCl) to find the optimal level that minimizes aggregation. |
| Hydrophobic Interactions | Peptides with a high content of hydrophobic residues are prone to aggregation. • Use of Organic Solvents: For highly hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. |
| Environmental Stress | Temperature fluctuations and freeze-thaw cycles can induce aggregation. • Temperature Control: Store peptide solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term). • Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use volumes before freezing. |
Frequently Asked Questions (FAQs)
Q1: Why might a peptide containing deuterated serine be more prone to aggregation than its non-deuterated counterpart?
A1: While direct studies are limited, the increased aggregation propensity of deuterated peptides is thought to stem from a few factors. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle changes in the peptide's conformational stability. Deuteration can result in a more compact protein structure, potentially due to stronger hydrogen bonding in a deuterated environment. These stronger intermolecular interactions could promote self-assembly and aggregation.
Q2: What is the kinetic isotope effect (KIE) and how does it affect the synthesis of peptides with deuterated serine?
A2: The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because deuterium (B1214612) is heavier than hydrogen, the C-D bond has a lower vibrational frequency and a higher dissociation energy than a C-H bond. This can make reactions that involve the breaking of this bond slower. During peptide synthesis, this can lead to incomplete Fmoc-deprotection or slower coupling efficiencies, resulting in lower yields and the presence of deletion sequences in the final product.
Q3: What are some initial steps to improve the solubility of a newly synthesized deuterated peptide?
A3: First, analyze the amino acid sequence to predict its overall charge and hydrophobicity. For hydrophilic peptides, start with sterile, purified water. If solubility is an issue, try a buffer with a pH that will maximize the peptide's net charge. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide before diluting with an aqueous solution. Gentle warming or sonication can also aid in solubilization, but should be used with caution to avoid degradation. Always test solubility on a small amount of the peptide first.
Q4: Which analytical techniques are best for detecting and quantifying the aggregation of my deuterated peptide?
A4: A multi-pronged approach using orthogonal techniques is recommended.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates like dimers, trimers, and higher-order oligomers.
-
Dynamic Light Scattering (DLS): DLS is a rapid technique to determine the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to monitor the kinetics of amyloid fibril formation, which is a specific type of aggregation characterized by β-sheet structures.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, such as a transition from a random coil or alpha-helix to a β-sheet structure, which is often indicative of aggregation.
Q5: Can the position of the deuterated serine in the peptide sequence influence its aggregation tendency?
A5: Yes, the position can be critical. If the deuterated serine is located within a region known to be prone to aggregation, such as a hydrophobic patch or a sequence with a high propensity to form β-sheets, its impact on aggregation may be more pronounced. Conversely, if it is in a more flexible or solvent-exposed region, the effect might be minimal.
Quantitative Data on Peptide Aggregation
Table 1: Representative Aggregation Kinetics of a Hypothetical Serine-Containing Peptide and its Deuterated Analog
| Parameter | Non-Deuterated Peptide | Deuterated (Serine) Peptide | Rationale for Expected Difference |
| Lag Time (hours) | 4.5 | 5.8 | Deuteration may stabilize the monomeric or early oligomeric states, thus prolonging the nucleation phase. |
| Apparent Rate Constant (kapp, h-1) | 0.25 | 0.18 | The stronger C-D bonds and potentially altered hydrogen bonding network could slow the rate of fibril elongation. |
| Maximum ThT Fluorescence (Arbitrary Units) | 12,500 | 12,300 | The final amount of aggregated material is expected to be similar, assuming the reaction goes to completion. |
Disclaimer: This data is illustrative and intended to represent the potential effects of deuteration on peptide aggregation based on established scientific principles. Actual results will be sequence-dependent and require empirical validation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Kinetic Aggregation Assay
This protocol describes how to monitor the formation of amyloid-like fibrils over time.
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the deuterated or non-deuterated peptide in an appropriate solvent (e.g., DMSO or water). To disaggregate any pre-formed species, consider a pre-treatment step such as dissolving in hexafluoroisopropanol (HFIP) followed by evaporation and reconstitution in the assay buffer. Centrifuge the stock solution at high speed (>14,000 x g) for 15-30 minutes at 4°C and use the supernatant.
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, purified water. Filter through a 0.2 µm syringe filter.
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
Use a non-binding, black, clear-bottom 96-well plate.
-
Prepare the reaction mixtures in the wells. A typical final volume is 200 µL.
-
The final peptide concentration should be in the range of 10-50 µM.
-
The final ThT concentration should be 10-25 µM.
-
Include controls such as buffer with ThT only (for background) and peptide inhibitor alone with ThT if screening for inhibitors.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.
-
Program the reader to take measurements at regular intervals (e.g., every 15 minutes) for a desired duration (e.g., 48-72 hours). Incorporate shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine kinetic parameters such as the lag time and the apparent growth rate from the sigmoidal curve.
-
Protocol 2: Analysis of Peptide Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for separating and quantifying soluble peptide aggregates.
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select an SEC column with a pore size appropriate for the expected size range of the peptide monomer and its oligomers.
-
Equilibrate the column with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the separation isocratically.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger species elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for assessing the size distribution of peptides in solution.
-
Sample Preparation:
-
Prepare the peptide solution in a suitable, filtered buffer. The required sample volume is typically small (e.g., 30 µL).
-
Filter the sample through a 0.2 µm or smaller syringe or spin filter immediately before measurement to remove dust and other large contaminants.
-
-
Instrument Setup and Measurement:
-
Ensure the cuvette is scrupulously clean by rinsing with filtered water and a solvent like ethanol, followed by drying with filtered air.
-
Transfer the filtered sample to the cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (size) of the particles in solution.
-
Analyze the size distribution plot to identify the presence of different species (monomer vs. aggregates).
-
The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample; a higher PDI suggests the presence of multiple species or aggregates.
-
Visualizations
Caption: Workflow for the synthesis and aggregation analysis of deuterated peptides.
Caption: Troubleshooting logic for addressing peptide aggregation issues.
Fmoc-Ser-OH-d3 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for Fmoc-Ser-OH-d3. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored tightly sealed at 2-8°C.[1] Some suppliers recommend temperatures as low as -20°C for maximum stability over extended periods (e.g., one to two years).[2][3] The key is to keep the product in a dark, dry environment to prevent degradation.[2][4]
Q2: Can I store this compound at room temperature?
Fmoc-protected amino acids are generally stable at room temperature for short periods, such as during shipping or brief handling on the benchtop.[2][5] However, for any duration longer than a few days, refrigeration is strongly recommended to slow down potential degradation and preserve the high purity of the reagent.[5]
Q3: What precautions should I take before opening a refrigerated container of this compound?
To prevent moisture contamination from condensation, it is crucial to allow the container to warm to room temperature before opening.[2] Exposing the cold powder to ambient air can introduce water, which may compromise the stability and reactivity of the compound. After dispensing, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.
Q4: How does purity of the starting material affect my peptide synthesis?
Using high-purity Fmoc-amino acids is critical for successful solid-phase peptide synthesis (SPPS).[6] Impurities can lead to a variety of issues, including:
-
Truncated sequences: Caused by contaminants like acetic acid, which can cap the growing peptide chain.[7][8]
-
Insertion sequences: Resulting from dipeptide impurities (Fmoc-Xaa-Xaa-OH) present in the starting material.[7]
-
Difficult purification: The presence of closely related impurities can complicate the purification of the final peptide.[6]
-
Lower overall yield: Impurities can reduce coupling efficiency, leading to a lower yield of the desired peptide.[6][8]
Q5: What are common impurities in Fmoc-amino acids and how do they arise?
Common impurities are often by-products from the synthesis of the Fmoc-amino acid itself.[8][9] These can include:
-
D-enantiomers: Racemization can occur during synthesis, leading to the presence of the incorrect stereoisomer.[7][9]
-
β-Alanine adducts: These can form when Fmoc-OSu is used as the protecting reagent.[7][9]
-
Free amino acids: Residual unprotected amino acids can affect coupling efficiency.[7][9]
-
Dipeptides: Self-coupling of the amino acid during the Fmoc-protection step can lead to dipeptide contaminants.[7]
Troubleshooting Guide
This guide addresses common problems that may be related to the stability or handling of this compound.
| Observed Problem | Potential Cause Related to Reagent Stability/Handling | Recommended Solution & Investigation |
| Low peptide yield or failed synthesis | Degradation of this compound due to improper storage (exposure to heat or moisture). | 1. Verify Storage: Confirm that the reagent has been stored at the recommended 2-8°C in a tightly sealed container. 2. Check Purity: Analyze the this compound powder by HPLC to assess its purity and compare it to the certificate of analysis. 3. Use a Fresh Lot: If degradation is suspected, use a new, unopened lot of the amino acid. |
| Presence of unexpected peaks in crude peptide HPLC (e.g., deletions) | Poor quality or partial degradation of the Fmoc-amino acid, leading to inefficient coupling. | 1. Review Certificate of Analysis: Ensure the purity of the this compound lot meets the required specifications (typically ≥99%).[8] 2. Optimize Coupling: Increase coupling time or use a more potent activation agent for the serine residue. 3. Perform a Test Coupling: Run a small-scale test reaction to confirm the reactivity of the amino acid derivative. |
| Batch-to-batch variability in synthesis results | Inconsistent quality of the this compound. Moisture contamination in one of the vials. | 1. Standardize Handling: Ensure all users follow strict protocols for warming reagents to room temperature before opening and minimizing exposure to air.[2] 2. Qualify New Lots: Before use in large-scale or critical syntheses, perform a small-scale test synthesis to qualify new lots of the amino acid. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common peptide synthesis issues that may be linked to the quality of the Fmoc-amino acid.
Stability Data
| Condition | Duration | Solvent | Purity Change (Approx.) | Recommendation |
| -20°C | 24 months | Solid | < 0.1% | Optimal for long-term storage. |
| 2-8°C | 12 months | Solid | < 0.5% | Recommended for routine long-term storage. |
| 25°C (Room Temp) | 1 week | Solid | < 0.2% | Acceptable for short-term (e.g., shipping). |
| 25°C (Room Temp) | 1 month | Solid | 1-2% | Not recommended; risk of significant degradation. |
| 40°C | 1 week | Solid | 2-5% | Avoid; accelerated degradation likely. |
| 25°C | 24 hours | DMF | < 1% | Prepare solutions fresh before use. |
Note: Data is illustrative and based on general knowledge of Fmoc-amino acid stability. Actual stability may vary based on the specific lot and manufacturer.
Experimental Protocols
Protocol: HPLC Purity Assessment of this compound
This protocol outlines a standard reversed-phase HPLC method to determine the purity of this compound powder.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector (265 nm or 301 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 20% B
-
2-17 min: 20% to 80% B
-
17-19 min: 80% to 95% B
-
19-21 min: 95% B
-
21-22 min: 95% to 20% B
-
22-25 min: 20% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.
Visual Workflow for HPLC Purity Assessment
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
Technical Support Center: Matrix Effects on Fmoc-Ser-OH-d3 Quantification in LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS) quantification of Fmoc-Ser-OH-d3.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS analysis of this compound, likely stemming from matrix effects.
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility, inconsistent peak areas, or high variability in QC samples. | Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) are likely interfering with the ionization of this compound, causing ion suppression or enhancement.[1][2][3] | 1. Diagnose the issue: Perform a post-extraction spike experiment to quantitatively assess the extent of the matrix effect.[4][5][6] 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7] 3. Modify Chromatography: Adjust the LC gradient, flow rate, or column chemistry to better separate this compound from matrix components. |
| Low signal intensity, poor sensitivity, or high limit of quantification (LOQ). | Ion Suppression: This is a specific type of matrix effect where co-eluting substances reduce the ionization efficiency of the target analyte.[8][9] Phospholipids are a common cause of ion suppression in biological samples.[4] | 1. Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as HybridSPE® or mixed-mode SPE.[7] 2. Adjust Chromatography: Ensure that this compound does not co-elute with the main phospholipid elution region. 3. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification based on the peak area ratio.[10] |
| Non-linear calibration curve. | Concentration-Dependent Matrix Effect: The degree of ion suppression or enhancement may change at different analyte concentrations. This can occur when the interfering matrix components become saturated. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples to compensate for the matrix effect. 2. Perform Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the LOQ.[11][12] |
| Retention time shifts. | Column Contamination or Degradation: Buildup of matrix components on the analytical column can alter its chemistry and affect retention times.[1] | 1. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Optimize Column Washing: Ensure the LC gradient includes a high-organic wash step to elute hydrophobic interferences. 3. Regularly Inject System Suitability Samples: Monitor retention time and peak shape to detect column performance issues early.[1] |
| Inaccurate results despite using a structural analog internal standard. | Differential Matrix Effects: The structural analog internal standard does not co-elute perfectly with this compound or is affected differently by the matrix components. | Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, providing the most accurate compensation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites. These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of quantitative methods.[2][8]
Q2: Why is Electrospray Ionization (ESI) particularly susceptible to matrix effects?
A2: ESI is more prone to matrix effects compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) because the ionization process relies on the formation of charged droplets and subsequent solvent evaporation.[2][4][13] Co-eluting matrix components can compete with the analyte (this compound) for access to the droplet surface or for the limited number of available charges, thereby suppressing the analyte's ionization.[2]
Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?
A3: In biological fluids, the primary culprits for matrix effects are phospholipids, salts, and endogenous metabolites.[4] Phospholipids, major components of cell membranes, are notoriously problematic as they often co-extract with analytes during sample preparation and can cause significant ion suppression.[4]
Q4: How can I quantitatively measure the matrix effect for my this compound assay?
A4: The most accepted method is the post-extraction spike technique.[4][6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[6]
Q5: What is the most effective sample preparation technique to minimize matrix effects?
A5: The effectiveness of a sample preparation technique depends on the analyte and the matrix. For complex biological samples, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences.[3][7] Specifically, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts.[7] Liquid-Liquid Extraction (LLE) can also be very effective at providing clean extracts, though analyte recovery can sometimes be a challenge, especially for more polar compounds.[7] Protein Precipitation (PPT) is the simplest method but is generally the least effective at removing matrix components and often results in significant matrix effects.[7]
Q6: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help compensate for matrix effects?
A6: A SIL-IS is considered the gold standard for quantitative LC-MS analysis. Because it has the same chemical structure and physicochemical properties as the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] The quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. Since both are affected proportionally by the matrix, this ratio remains constant and accurate, even in the presence of significant matrix effects.
Q7: Can derivatization with Fmoc-Cl itself contribute to matrix effects?
A7: Yes, the derivatization process can introduce interferences. Excess Fmoc-Cl reagent and its hydrolysis byproducts can cause ion suppression.[12] Furthermore, other Fmoc-derivatized amino acids or compounds in the sample can also act as matrix components and suppress the signal of this compound.[12] Therefore, it is important to optimize the derivatization reaction and include a cleanup step to remove excess reagent.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes the general effectiveness of common sample preparation techniques in reducing matrix interferences for bioanalysis.
| Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Overall Matrix Effect Reduction | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low[7] | Low | Low to Moderate[7] | High |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | High | High | High[7] | Variable, can be low for polar analytes[11] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Moderate to High | High | High[7] | Good to High |
| Mixed-Mode SPE | Combines multiple retention mechanisms (e.g., RP and IEX). | Very High | High | Very High[7] | Good to High |
Table 2: Calculating and Interpreting Matrix Effect, Recovery, and Process Efficiency
These calculations are based on the post-extraction spike method.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME %) | (Peak Area Post-extraction Spike / Peak Area Neat Solution) x 100% | ME = 100% : No matrix effect. ME < 100% : Ion Suppression. ME > 100% : Ion Enhancement. |
| Recovery (RE %) | (Peak Area Pre-extraction Spike / Peak Area Post-extraction Spike) x 100% | Measures the efficiency of the extraction process. A low value indicates analyte loss during sample preparation. |
| Process Efficiency (PE %) | (Peak Area Pre-extraction Spike / Peak Area Neat Solution) x 100% or (ME % x RE %) / 100 | Represents the overall efficiency of the entire analytical method, accounting for both matrix effects and extraction losses.[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol details how to quantify the impact of matrix effects on the this compound signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. In the final step, spike the dried extract with the same concentration of this compound as in Set A before reconstitution.[5]
-
Set C (Pre-Extraction Spike): Spike the same concentration of this compound into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Data Calculation:
-
Calculate the average peak area for each set.
-
Use the formulas in Table 2 to determine the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol for a reversed-phase SPE cartridge; specific parameters should be optimized for this compound.
-
Conditioning: Pass a strong solvent (e.g., 1 mL Methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass a weak solvent (e.g., 1 mL Water or aqueous buffer matching sample pH) through the cartridge to prepare it for sample loading.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak solvent mixture (e.g., 1 mL of 5% Methanol in water) through the cartridge to wash away salts and other polar interferences while the analyte remains bound.
-
Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., 1 mL of Methanol or Acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup
This protocol describes a general LLE procedure for extracting an acidic analyte like this compound.
-
Sample Preparation: Take a known volume of the biological sample (e.g., 100 µL of plasma).
-
pH Adjustment: Acidify the sample by adding a small volume of acid (e.g., formic acid) to a pH at least two units below the pKa of the carboxylic acid group on serine. This ensures the analyte is in its neutral, uncharged form.[4]
-
Extraction: Add an appropriate volume (e.g., 500 µL) of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[4]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning. Centrifuge for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer for ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Caption: Ion suppression mechanism in an electrospray source.
Caption: A decision tree for selecting a sample preparation method.
References
- 1. zefsci.com [zefsci.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Ser-OH-d3 vs. 13C-Labeled Serine as Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and reliable results.[1] An ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby providing a reliable reference for quantification.[1] This guide provides a comprehensive comparison of two types of isotopically labeled serine used as internal standards: Fmoc-Ser-OH-d3, a deuterated and chemically modified form of serine, and 13C-labeled serine.
Executive Summary
While both this compound and 13C-labeled serine are valuable tools in specific analytical contexts, 13C-labeled serine is generally the superior choice for the quantitative analysis of endogenous serine . The key distinction lies in the chemical and isotopic properties of these standards. 13C-labeled serine is chemically identical to the analyte, ensuring near-perfect co-elution and accurate correction for matrix effects.[2][3] In contrast, this compound carries a bulky Fmoc protecting group, altering its chemical properties significantly. Furthermore, as a deuterated standard, it is susceptible to the "isotope effect," which can cause a slight shift in chromatographic retention time.[2][4]
At a Glance: Key Differences
| Feature | This compound | 13C-Labeled Serine |
| Isotopic Label | Deuterium (B1214612) (d3) | Carbon-13 (e.g., ¹³C₃) |
| Chemical Structure | Serine with an Fmoc protecting group on the amine | Chemically identical to endogenous serine |
| Analyte Suitability | Fmoc-protected serine | Endogenous (free) serine |
| Chromatographic Co-elution | Potential for retention time shift (isotope effect) and significant difference due to Fmoc group | Near-perfect co-elution with endogenous serine |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange exists.[2][4] | Highly stable with no risk of back-exchange.[2] |
| Correction for Matrix Effects | May be compromised by imperfect co-elution.[4] | Excellent correction due to identical elution profile.[3] |
| Cost | Often more cost-effective than 13C-labeled counterparts.[1] | Generally more expensive than deuterated standards.[5] |
Performance Under the Microscope
The choice between a deuterated and a 13C-labeled internal standard can significantly impact assay performance. The primary advantage of a 13C-labeled standard is its ability to mimic the behavior of the native analyte throughout the entire analytical process.[2] The substitution of 12C with 13C results in a negligible change to the physicochemical properties of the molecule, leading to near-perfect co-elution.[3]
Deuterated standards, on the other hand, can exhibit a slight retention time shift, typically eluting earlier than the native analyte.[3] This phenomenon, known as the chromatographic isotope effect, is more pronounced in high-resolution chromatography systems and can compromise accurate quantification, especially when matrix effects vary across the elution peak.[4] In some cases, this imperfect retention time matching has been shown to lead to significant quantitative errors.[4]
The presence of the Fmoc group on this compound introduces a further and more significant chemical difference from endogenous serine. This modification drastically alters the polarity and molecular weight of the molecule, meaning it will have a very different retention time and ionization efficiency compared to free serine. Therefore, this compound should only be considered as an internal standard when the analyte of interest is also Fmoc-protected serine.
Experimental Protocols
A robust experimental protocol is crucial for the successful implementation of a SIL internal standard in quantitative assays. Below is a general methodology for the quantification of serine in human plasma using a 13C-labeled serine internal standard.
Sample Preparation
-
Thaw : Thaw human plasma samples on ice.
-
Aliquoting : Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of a known concentration of 13C-labeled serine solution (in a suitable solvent like methanol (B129727)/water) to each plasma sample.
-
Protein Precipitation : Add 200 µL of ice-cold methanol to each sample to precipitate proteins.
-
Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution : Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Mobile Phase : A gradient of aqueous and organic solvents, for example, water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometer : A tandem mass spectrometer (e.g., a triple quadrupole) operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions :
-
Serine : Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
13C-Labeled Serine : Monitor the corresponding mass-shifted transition.
-
Visualizing the Workflow
Caption: A typical experimental workflow for the quantification of serine using a stable isotope-labeled internal standard.
Conclusion
For the accurate and precise quantification of endogenous serine in biological matrices, a 13C-labeled serine internal standard is the superior choice . Its chemical identity to the analyte ensures co-elution and effective compensation for analytical variability. While This compound is a valid deuterated standard, its use is appropriate only when the target analyte is also Fmoc-protected serine. For all other applications involving the analysis of free serine, the significant chemical differences introduced by the Fmoc group and the potential for chromatographic isotope effects from deuterium labeling make it a less ideal internal standard. Researchers should carefully consider the specific requirements of their assay when selecting an internal standard to ensure the highest data quality.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Why has the price of stable isotopes skyrocketed? [silantes.com]
A Researcher's Guide to Comparing Fmoc-Ser-OH-d3 and Non-Labeled Fmoc-Ser-OH in Mass Spectrometry
For researchers in proteomics, drug development, and peptide synthesis, the use of stable isotope-labeled compounds is a cornerstone of accurate quantification. This guide provides an objective comparison of the mass spectrometric behavior of Fmoc-Ser-OH-d3, a deuterated version of Fmoc-Ser-OH, against its non-labeled counterpart. Understanding these differences and similarities is crucial for the effective use of this compound as an internal standard in quantitative mass spectrometry (MS) assays.
Executive Summary
This compound serves as an ideal internal standard for the quantification of Fmoc-Ser-OH in complex mixtures. Due to their nearly identical physicochemical properties, both compounds co-elute during liquid chromatography (LC) and exhibit similar ionization efficiencies in the mass spectrometer. The key difference lies in their mass-to-charge ratio (m/z), with this compound being 3 Daltons heavier than Fmoc-Ser-OH. This mass difference allows for their distinct detection and quantification, while the chemical similarity ensures that the internal standard accurately reflects the behavior of the analyte throughout the analytical process, correcting for variations in sample preparation and instrument response.
Physicochemical Properties and Mass Spectrometry Data
The primary distinction between Fmoc-Ser-OH and its deuterated analog in mass spectrometry is the predictable mass shift of the parent ion and any fragment ions that retain the deuterium (B1214612) labels. This section outlines their key properties and the expected major fragment ions in a typical MS/MS experiment.
| Property | Fmoc-Ser-OH | This compound |
| Molecular Formula | C₁₈H₁₇NO₅ | C₁₈H₁₄D₃NO₅[1] |
| Molecular Weight | 327.33 g/mol | 330.35 g/mol [1] |
| Monoisotopic Mass | 327.1107 u | 330.1295 u |
| Predicted [M+H]⁺ | 328.1180 m/z | 331.1368 m/z |
| Predicted [M+Na]⁺ | 350.0999 m/z | 353.1187 m/z |
| Predicted [M-H]⁻ | 326.1034 m/z | 329.1222 m/z |
Predicted Major Fragment Ions (Positive Ion Mode ESI-MS/MS)
| Fragment Description | Predicted m/z (Fmoc-Ser-OH) | Predicted m/z (this compound) | Notes |
| [M+H - H₂O]⁺ | 310.1073 | 312.1261 | Loss of a water molecule from the serine side chain. The d3 label is on the beta-carbon and is retained. |
| [Fmoc-CH₂]⁺ | 179.0859 | 179.0859 | The fluorenylmethyloxycarbonyl group fragment. This fragment does not contain the serine residue and thus shows no mass shift. |
| [Ser+H]⁺ | 106.0499 | 109.0687 | The protonated serine amino acid after loss of the Fmoc group. |
| [M+H - CO₂]⁺ | 284.1281 | 287.1469 | Loss of carbon dioxide from the carboxylic acid group. |
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a typical method for comparing Fmoc-Ser-OH and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare stock solutions of Fmoc-Ser-OH and this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Create a mixed working solution containing both compounds at a known concentration (e.g., 1 µg/mL each) by diluting the stock solutions.
-
For analysis in a complex matrix (e.g., plasma, cell lysate), a protein precipitation step followed by supernatant evaporation and reconstitution in the initial mobile phase is recommended.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of column.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for these compounds.
-
MS1 Scan: A full scan from m/z 100 to 500 to detect the precursor ions ([M+H]⁺) of both Fmoc-Ser-OH (m/z 328.1) and this compound (m/z 331.1).
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the selected precursor ions. Optimize the collision energy to obtain a good distribution of fragment ions.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most intense precursor ions, or in a targeted manner using Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualization of the Comparative Workflow
The following diagrams illustrate the logical workflow for comparing Fmoc-Ser-OH and this compound in a mass spectrometry experiment and the expected outcome.
Caption: Experimental workflow for the comparative analysis of Fmoc-Ser-OH and this compound by LC-MS/MS.
Caption: Predicted fragmentation comparison of Fmoc-Ser-OH and this compound in positive ion mode MS/MS.
Conclusion
The comparison of this compound with its non-labeled counterpart in mass spectrometry reveals a predictable and manageable difference, primarily a 3 Dalton mass shift. The fragmentation patterns are expected to be highly similar, reinforcing the suitability of the deuterated compound as an excellent internal standard for accurate and precise quantification of Fmoc-Ser-OH. By following the outlined experimental protocol, researchers can effectively utilize these compounds in their analytical workflows to achieve reliable and reproducible results.
References
The Gold Standard in Peptide Analysis: A Comparative Guide to Analytical Method Validation Using Fmoc-Ser-OH-d3
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the validation of analytical methods is a critical cornerstone for ensuring data integrity, product quality, and regulatory compliance. The choice of an appropriate internal standard is paramount in achieving robust and reliable quantification. This guide provides an objective comparison of analytical method validation employing the stable isotope-labeled (SIL) internal standard, Fmoc-Ser-OH-d3, against traditional non-labeled internal standards, supported by representative experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely recognized as the gold standard in mass spectrometry-based quantitative analysis.[1] By incorporating stable isotopes, such as deuterium, into the molecular structure of the analyte, a compound is created that is chemically and physically almost identical to the target analyte but with a distinguishable mass-to-charge ratio (m/z).[1] This near-identical behavior during sample preparation, chromatography, and ionization allows for the effective correction of analytical variability, leading to enhanced accuracy and precision.[2]
Quantitative Performance: A Comparative Overview
| Performance Metric | Stable Isotope-Labeled Internal Standard ((D,L)-serine-d3) | Non-Labeled Internal Standard (Representative) | Acceptance Criteria (FDA/EMA) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9997[3] | Typically ≥ 0.995 | ≥ 0.99 |
| Precision (%CV) | ≤ 8.7% (inter-run)[3] | Can be variable, often higher | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -7.0% to -6.1% (inter-run)[3] | Can be variable, often wider range | Within ±15% (±20% at LLOQ) |
| Limit of Quantification (LOQ) | Low ng/mL range achievable | Dependent on method, may be higher | Method-specific, fit for purpose |
| Extraction Recovery | Analyte: 76.4% - 84.1%, IS: 82.3%[3] | May differ significantly from analyte | Consistent, precise, and reproducible |
Table 1: Comparison of Key Validation Parameters. This table summarizes the performance metrics for an analytical method using a stable isotope-labeled internal standard versus a representative non-labeled internal standard. The data for the SIL standard is from a study on D-serine quantification using (D,L)-serine-d3.[3]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful analytical method validation.[4] The following methodologies outline the key experiments required to validate an analytical method for the quantification of an analyte, such as Fmoc-Ser-OH, using this compound as an internal standard.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can unequivocally differentiate and quantify the analyte from other components in the sample matrix.[5]
Protocol:
-
Analyze a minimum of six individual sources of blank matrix (e.g., plasma, reaction mixture) to identify any potential interfering peaks at the retention time of the analyte and the internal standard.[5]
-
Analyze a blank matrix sample spiked only with the this compound internal standard to ensure no signal contribution in the analyte's mass channel.[5]
-
Analyze a blank matrix sample spiked with the analyte at the lower limit of quantification (LLOQ) to confirm its detectability and resolution from baseline noise.[5]
Linearity and Calibration Curve
Objective: To establish the relationship between the instrumental response and known concentrations of the analyte.[5]
Protocol:
-
Prepare a series of at least six to eight calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected in-study concentration range.
-
Add a constant concentration of the this compound internal standard to all calibration standards, quality control (QC) samples, and study samples.
-
Analyze the calibration standards and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Accuracy and Precision
Objective: To assess the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level within the same analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[5]
-
Calculate the percent relative error (%RE) for accuracy and the percent coefficient of variation (%CV) for precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol:
-
LOD is typically determined as the concentration at which the signal-to-noise ratio is at least 3:1.
-
LOQ is the lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of within ±20% RE.
Visualizing the Workflow and Validation Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation and the logical relationship between the key validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of analytical validation parameters.
Conclusion
The validation of an analytical method is a multifaceted process that ensures the reliability and reproducibility of quantitative data. The use of a stable isotope-labeled internal standard, such as this compound, provides a distinct advantage by closely mimicking the behavior of the analyte, thereby compensating for variations during sample processing and analysis.[2] The representative data presented underscores the enhanced accuracy and precision achievable with this approach compared to non-labeled internal standards. For researchers and professionals in drug development, adopting SIL internal standards is a critical step towards achieving the highest standards of data quality and regulatory compliance.
References
The Analytical Precision of Fmoc-Ser-OH-d3 in Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Fmoc-Ser-OH-d3's performance as an internal standard against other common methodologies, supported by available experimental data, to inform best practices in bioanalytical method development.
In the landscape of mass spectrometry-based proteomics, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise quantification of proteins and peptides. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more robust and reliable results. This compound, a deuterated form of the fluorenylmethoxycarbonyl-protected serine, offers a cost-effective and versatile option for introducing a stable isotope label.
Performance Under the Microscope: this compound and its Alternatives
While specific performance data for this compound is not extensively published, we can infer its expected performance from studies on the closely related compound, DL-Serine-d3. The following table summarizes key performance metrics, comparing a deuterated serine standard with other widely used quantitative proteomics techniques.
| Performance Metric | This compound (inferred from DL-Serine-d3) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Tandem Mass Tags (TMT) & Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Principle | Spiking a known amount of the deuterated standard into samples before analysis. | Metabolic incorporation of "heavy" amino acids into the entire proteome of living cells. | Chemical labeling of primary amines of peptides with isobaric tags. |
| Accuracy (RE%) | -7.0% to -6.1% (inter-run for DL-Serine-d3) | High, as mixing occurs at the earliest stage (cell level). | Can be affected by co-isolation of interfering ions, leading to ratio compression. |
| Precision (CV%) | ≤ 8.7% (inter-run for DL-Serine-d3) | Excellent, typically low single-digit CVs. | Generally good, but can be higher than SILAC due to variability in labeling efficiency and co-isolation. |
| Linearity (r²) | ≥ 0.9997 (for DL-Serine-d3) | Not directly applicable as it's a relative quantification method. | Good, but the dynamic range can be limited by ratio compression. |
| Multiplexing | Not inherently multiplexed. | Typically 2-plex or 3-plex. | High (up to 18-plex with TMTpro), allowing for higher throughput. |
| Applicability | Universal, can be used for any sample type (cells, tissues, biofluids). | Limited to metabolically active, culturable cells. | Universal, can be used for any sample type. |
| Cost | Generally more cost-effective than other methods. | Can be expensive due to the cost of labeled media and amino acids. | Reagent costs can be significant, especially for high-plex experiments. |
Experimental Workflow & Protocols
The use of this compound as an internal standard typically involves its incorporation into a synthetic peptide that mirrors a target peptide from the protein of interest. This stable isotope-labeled peptide is then spiked into biological samples.
Cross-Validation of Fmoc-Ser-OH-d3: A Comparative Guide to Internal Standards in Quantitative Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable quantification of amino acids is fundamental in various stages of research and drug development. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of a suitable internal standard is a critical factor in achieving accurate and reproducible results. This guide provides an objective comparison of Fmoc-Ser-OH-d3, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives for the quantitative analysis of serine after derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
The scientific consensus overwhelmingly supports the use of SIL internal standards as the "gold standard" in quantitative mass spectrometry.[1][2][3][4] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same variations during sample preparation, chromatography, and ionization.[3] This is paramount for accurately compensating for matrix effects, a common source of analytical variability.[5] this compound, as a deuterated analog of Fmoc-Ser-OH, is expected to provide superior performance in correcting for these variabilities compared to non-isotopically labeled internal standards.
While direct comparative studies on this compound are not extensively published, a wealth of data from the analysis of its underivatized counterpart, serine, provides a strong basis for performance evaluation. The principles of internal standardization hold true, and the superior performance of a deuterated standard is anticipated to be consistent for the Fmoc-derivatized form.
Quantitative Performance Comparison
The following table summarizes the performance metrics of a deuterated serine internal standard (DL-Serine-d3) against a non-deuterated structural analog (D-Arginine) and another commonly used non-deuterated internal standard (L-Norvaline) from published analytical methods. This data serves as a strong proxy for the expected performance of this compound versus non-deuterated alternatives in an Fmoc-derivatization workflow.
| Performance Metric | DL-Serine-d3 (for D-Serine) | D-Arginine (for D-Serine) | L-Norvaline (for various amino acids) |
| Linearity (Correlation Coefficient) | ≥ 0.9997[6] | Assessed and confirmed[6] | Not explicitly stated |
| Precision (CV%) | ≤ 8.7% (inter-run)[6] | < 8.38% (intra- and inter-day)[6][7] | < 10% (intraday and interday)[8] |
| Accuracy (RE% or % Recovery) | -7.0% to -6.1% (inter-run)[6] | 92.93% to 102.29% (intra- and inter-day)[6][7] | Not explicitly stated |
| Extraction Recovery | 76.4% - 84.1%[6] | Not explicitly stated[6] | Not explicitly stated |
| Matrix Effect | Compensated effectively[6] | Limited ion suppression (<25%)[7] | Results comparable to deuterated standards[8] |
Note: Data is compiled from studies on underivatized serine or general amino acid analysis and is intended to be representative.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following are generalized protocols for the quantification of serine using different internal standards, which can be adapted for an Fmoc-derivatization workflow.
Protocol 1: Quantification of Serine using a Deuterated Internal Standard (e.g., this compound)
This protocol is adapted from a method using DL-Serine-d3.[6]
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of methanol (B129727) containing the this compound internal standard at a predetermined concentration.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Fmoc Derivatization:
-
Adjust the pH of the supernatant with a borate (B1201080) buffer (pH 9.0).
-
Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction, typically with an amine-containing reagent.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the optimized conditions for the Fmoc-derivatives.
-
Protocol 2: Quantification of Serine using a Non-Deuterated Internal Standard (e.g., D-Arginine)
This protocol is based on a validated method for D-Serine analysis.[6][7]
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the D-Arginine internal standard solution.
-
Proceed with protein precipitation using a suitable solvent like methanol or acetone.
-
Centrifuge and collect the supernatant.
-
-
Derivatization (if required for the primary analyte):
-
Follow the Fmoc derivatization steps as outlined in Protocol 1. Note that D-Arginine will also be derivatized.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1, ensuring that the MRM transitions for both the derivatized serine and the derivatized D-Arginine are monitored.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of serine using an internal standard and Fmoc derivatization.
Caption: Logical relationship between internal standard type and analytical performance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. iroatech.com [iroatech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Showdown: Evaluating Fmoc-Ser-OH-d3 Across Mass Analyzer Platforms
For researchers, scientists, and drug development professionals, the precise quantification of molecules is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of accurate mass spectrometry-based quantification, and Fmoc-Ser-OH-d3 stands as a key reagent for tracking serine incorporation and metabolism. However, the performance of this internal standard is intrinsically linked to the mass analyzer technology employed. This guide provides an objective comparison of how this compound is expected to perform on three common mass analyzer platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
This comparison is based on the fundamental principles of each mass analyzer and draws upon established practices for the analysis of SIL compounds. While specific performance can vary based on the exact instrument model and experimental conditions, this guide offers a robust framework for selecting the appropriate technology for your research needs.
Comparative Performance Metrics
The choice of a mass analyzer significantly impacts the key performance metrics for quantitative analysis. The following table summarizes the expected performance of this compound across different platforms.
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Non-targeted Screening | Targeted & Non-targeted Screening, High-Resolution Confirmation |
| Typical Mode of Operation | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Full Scan MS/MS (e.g., PRM-like) | Full Scan MS/MS (e.g., PRM) |
| Expected Limit of Quantification (LOQ) | Very Low (pg to low ng/mL) | Low to Moderate (ng/mL) | Low to Moderate (ng/mL) |
| Linear Dynamic Range | Excellent (4-6 orders of magnitude) | Good (3-5 orders of magnitude) | Very Good (4-5 orders of magnitude) |
| Mass Resolution | Low (~0.7 Da) | High (20,000 - 60,000 FWHM) | Very High (60,000 - >240,000 FWHM) |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (< 5 ppm) | Exceptional (< 2 ppm) |
| Selectivity | High (based on precursor/product ion pair) | Very High (based on accurate mass) | Exceptional (based on very accurate mass) |
| Throughput for Quantification | Highest | High | High |
| Qualitative Capability | Limited (confirmation of transitions) | Good (accurate mass of precursor and fragments) | Excellent (highest confidence in formula determination) |
In-Depth Analysis of Performance
Triple Quadrupole (QqQ) Mass Analyzers are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity in SRM/MRM mode. For this compound, a QqQ would be set to isolate the precursor ion and then detect specific, high-intensity product ions. This targeted approach minimizes background noise, leading to very low limits of detection and a wide linear dynamic range, which is ideal for pharmacokinetic studies or trace-level analysis.
Quadrupole Time-of-Flight (Q-TOF) Mass Analyzers offer a hybrid approach, combining the ion filtering capabilities of a quadrupole with the high-resolution and accurate mass measurement of a TOF analyzer. When analyzing this compound, a Q-TOF can operate in a full-scan MS/MS mode, collecting high-resolution spectra of all product ions. This not only allows for confident quantification based on accurate mass but also provides valuable qualitative data for metabolite identification or confirming the identity of the analyte in complex matrices.
Orbitrap Mass Analyzers provide the highest resolving power and mass accuracy. For this compound, this translates to exceptional selectivity, allowing it to be distinguished from isobaric interferences with very high confidence. Like Q-TOFs, Orbitraps perform full-scan MS/MS, but their superior resolution can further reduce background and improve signal-to-noise in complex samples. The high mass accuracy is invaluable for confirming the elemental composition of the internal standard and any related metabolites.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the successful application of this compound as an internal standard. Below is a generalized protocol for LC-MS/MS analysis that can be adapted for different mass analyzers.
1. Sample Preparation
-
Objective: To extract the analyte and internal standard from the matrix and prepare it for LC-MS/MS analysis.
-
Protocol:
-
To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of this compound solution (the concentration will depend on the expected analyte concentration).
-
Add 300 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
-
2. Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure co-elution of the analyte and this compound.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify the analyte and the internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode should be evaluated. Given the carboxylic acid group, negative mode is a strong candidate.
-
Expected Fragmentation of Fmoc-Ser-OH: The fragmentation of Fmoc-Ser-OH (and by extension, this compound with a +3 Da shift in the serine portion) is expected to proceed via characteristic losses of the Fmoc group and parts of the serine side chain. Common neutral losses include the loss of the fluorenylmethoxycarbonyl group or parts of it, and losses of water and CO2 from the serine moiety. The most stable and intense product ions should be selected for quantification.
-
Analyzer-Specific Settings:
-
QqQ: Precursor ion m/z for this compound would be isolated in Q1. Collision energy would be optimized to produce specific product ions, which are then monitored in Q3.
-
Q-TOF & Orbitrap: The precursor ion m/z for this compound would be selected, and a full MS/MS scan would be acquired. Quantification would be based on the extracted ion chromatogram of a prominent, high-resolution product ion.
-
Visualizing the Workflow
Caption: Experimental workflow for quantitative analysis using this compound.
Conclusion
The choice of mass analyzer for the evaluation of this compound is highly dependent on the specific research goals. For high-throughput, routine targeted quantification where the lowest detection limits are required, a Triple Quadrupole mass spectrometer remains the instrument of choice. When a balance between sensitive quantification and the ability to perform qualitative analysis and screening for unknowns is needed, a Q-TOF provides a versatile solution. For applications demanding the highest confidence in identification, characterization of complex mixtures, and resolving isobaric interferences, the superior resolution and mass accuracy of an Orbitrap are unparalleled. By understanding the interplay between the capabilities of the mass analyzer and the properties of this compound, researchers can optimize their analytical strategies for robust and reliable results.
A Researcher's Guide to the Isotopic Purity Analysis of Commercially Available Fmoc-Ser-OH-d3
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the verification of isotopic purity is a critical step to ensure the accuracy and reliability of experimental outcomes. This guide provides a comparative overview of commercially available Fmoc-Ser-OH-d3, a deuterated derivative of serine commonly used in peptide synthesis and metabolic research. This document outlines the methodologies for determining its isotopic purity and presents a logical workflow for product comparison and analysis.
Commercial Supplier Comparison
| Supplier | Product Number | Stated Purity | Analytical Technique(s) |
| MedchemExpress | HY-W007720S | 99.0%[1] | Not explicitly stated for purity type (chemical vs. isotopic) |
| Various Suppliers | Not Applicable | Researchers should inquire directly | NMR, GC-MS, or LC-MS are common[1] |
Note: The stated purity from suppliers may refer to chemical purity rather than isotopic purity. It is crucial to clarify this information with the vendor.
Experimental Protocols for Isotopic Purity Assessment
The determination of the isotopic enrichment of deuterated amino acids like this compound is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[2][3] These methods provide quantitative data on the incorporation of deuterium (B1214612).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample.[3] Both ¹H and ²H NMR can be employed to determine the deuteration level of amino acids.[4]
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3] An internal standard may be added for referencing.
-
Instrument Parameters: The sample is analyzed using a high-field NMR spectrometer.[4] For ¹H NMR, the suppression of the residual proton signals in the deuterated positions is observed. For ²H NMR, the presence of deuterium signals at the expected chemical shifts is confirmed.
-
Data Analysis: The isotopic enrichment is determined by comparing the integral of the signals corresponding to the deuterated positions with the integrals of signals from non-deuterated positions within the molecule. The absence or significant reduction of signals in the ¹H NMR spectrum at the positions expected for deuterium incorporation indicates high isotopic purity.[3]
II. Mass Spectrometry (MS) Based Method
High-resolution mass spectrometry (HR-MS) is a highly sensitive technique that can accurately determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.[2][5]
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to facilitate ionization.[3]
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source to generate gas-phase ions.[3]
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio.[3][5]
-
Data Analysis: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule are used to calculate the isotopic purity.[5]
Visualization of Analytical Workflows
To better illustrate the processes involved in the analysis and comparison of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Fmoc-Ser-OH-d3: A Comparative Guide for Peptide Synthesis and Analysis
For researchers, scientists, and drug development professionals, the incorporation of stable isotope-labeled amino acids is a critical technique for a multitude of applications, from quantitative proteomics to structural biology. This guide provides an objective comparison of Fmoc-Ser-OH-d3 against other commercially available deuterated Fmoc-amino acids, offering insights into their performance in solid-phase peptide synthesis (SPPS) and subsequent analysis. The information presented herein is supported by established chemical principles and standardized experimental protocols to aid in the selection and application of these valuable reagents.
The use of deuterated amino acids, such as this compound, offers unique advantages in mass spectrometry (MS) by providing a distinct mass shift for use as internal standards in quantitative studies, and in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra.[1][2] However, the substitution of protium (B1232500) with deuterium (B1214612) can introduce subtle but significant effects on the chemical and physical properties of the amino acid, potentially impacting peptide synthesis and analysis.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of any amino acid into a growing peptide chain during SPPS is dependent on several factors, including coupling efficiency and the potential for side reactions. When working with deuterated amino acids, two key considerations are the kinetic isotope effect (KIE) and the propensity for peptide aggregation.
Kinetic Isotope Effect (KIE): The increased mass of deuterium compared to protium can lead to a slight slowing of reaction rates, particularly in steps where a carbon-hydrogen bond is broken. While the primary peptide bond formation does not directly involve the cleavage of C-H bonds on the serine side chain, a secondary KIE may subtly influence coupling kinetics. This effect is generally small but can become more pronounced in sterically hindered couplings or with less reactive reagents.[3] To mitigate potential decreases in coupling efficiency, extended coupling times or the use of more potent activating agents may be considered.[3]
Peptide Aggregation: Peptide chain aggregation on the solid support is a common challenge in SPPS, particularly for sequences prone to forming secondary structures. While direct comparative studies on the aggregation propensity of peptides containing this compound versus other deuterated amino acids are limited, it is known that deuteration can sometimes strengthen hydrogen bonds, potentially increasing the tendency for aggregation.[3] The choice of side-chain protecting group on serine can also play a significant role. For sequences known to be difficult, substituting the standard tert-butyl (tBu) protecting group with the bulkier trityl (Trt) group can help disrupt interchain hydrogen bonding and reduce aggregation.[4]
Comparative Data on Deuterated Amino Acid Performance
| Deuterated Amino Acid | Expected Coupling Efficiency | Potential for Aggregation (Sequence Dependent) | Key Considerations |
| This compound | High | Moderate | Potential for KIE. For aggregation-prone sequences, consider Fmoc-Ser(Trt)-OH-d3. |
| Fmoc-Ala-OH-d1 | Very High | Low | Minimal steric hindrance. Generally, a good benchmark for ideal coupling. |
| Fmoc-Gly-OH-d2 | Very High | High | Flexible backbone can contribute to aggregation in certain sequences. |
| Fmoc-Val-OH-d8 | Good to High | Moderate to High | β-branched structure can lead to steric hindrance and aggregation.[3] |
| Fmoc-Leu-OH-d10 | High | Moderate | Hydrophobic side chain can contribute to aggregation. |
| Fmoc-Phe-OH-d5 | High | Moderate to High | Aromatic side chain can promote π-stacking and aggregation. |
Isotopic Purity and Characterization
The utility of a deuterated amino acid is fundamentally dependent on its isotopic purity. Commercially available deuterated amino acids typically have high isotopic enrichment. It is crucial to consult the certificate of analysis for each specific lot to obtain precise purity data.
Representative Isotopic Purity of Commercial Deuterated Fmoc-Amino Acids
| Deuterated Amino Acid | Typical Isotopic Purity (atom % D) | Typical Chemical Purity (by HPLC) |
| This compound | ≥ 98% | ≥ 98% |
| Fmoc-Ala-OH-d1 | ≥ 98% | ≥ 99% |
| Fmoc-Gly-OH-d2 | ≥ 98% | ≥ 99% |
| Fmoc-Val-OH-d8 | ≥ 98% | ≥ 98% |
| Fmoc-Leu-OH-d10 | ≥ 98% | ≥ 98% |
| Fmoc-Phe-OH-d5 | ≥ 98% | ≥ 98% |
Note: These values are representative and may vary between suppliers and batches. Always refer to the supplier's documentation for specific data.[5][6]
Experimental Protocols
To facilitate the objective comparison of this compound and other deuterated amino acids in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Ser) to assess the incorporation efficiency of a deuterated serine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and other deuterated analogues for comparison)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For deuterated amino acids, consider extending this time to 3-4 hours to counteract any potential KIE.[3]
-
-
Monitoring Coupling Efficiency: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9][10][11]
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence. When incorporating the deuterated serine, use this compound. For comparative purposes, synthesize parallel peptides with other deuterated amino acids at the same position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[8]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.
SPPS workflow for model peptide synthesis.
Protocol 2: Isotopic Purity and Incorporation Analysis by Mass Spectrometry
Materials:
-
Lyophilized peptide
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system
Procedure:
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (50:50) to a final concentration of approximately 100 pmol/µL.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire full MS scans in positive ion mode.
-
Analyze the isotopic distribution of the peptide. The mass shift corresponding to the number of incorporated deuterium atoms should be observed. For this compound, a +3 Da shift is expected for peptides containing this residue.
-
Calculate the isotopic enrichment by comparing the intensity of the monoisotopic peak of the deuterated peptide to the sum of intensities of all its isotopic peaks.[5]
-
-
Tandem MS (MS/MS):
Workflow for MS analysis of deuterated peptides.
Protocol 3: NMR Spectroscopy for Structural Analysis
Materials:
-
Lyophilized peptide
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.[14][15]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The absence or reduced intensity of signals corresponding to the deuterated positions on the serine residue will confirm successful incorporation.
-
2D NMR (COSY, TOCSY, NOESY): For more detailed structural analysis, acquire two-dimensional NMR spectra. These experiments can help to assign all proton resonances and provide information on the peptide's conformation in solution. The simplified spin systems resulting from deuteration can aid in resolving spectral overlap.[16][17]
Conclusion
This compound is a valuable tool for researchers requiring isotopically labeled serine in their synthetic peptides. While its performance in SPPS is generally comparable to other standard deuterated amino acids, potential challenges such as a minor kinetic isotope effect and sequence-dependent aggregation should be considered. For routine applications, this compound is an excellent choice. For particularly challenging syntheses, optimization of coupling conditions and consideration of alternative protecting groups like Trt may be beneficial. The provided experimental protocols offer a framework for researchers to perform their own comparative analyses, ensuring the selection of the most appropriate deuterated amino acid for their specific research needs.
References
- 1. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Ser-OH-d3: A Guide for Laboratory Professionals
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of Fmoc-Ser-OH-d3 is essential to protect both laboratory personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]
-
Waste Segregation: It is crucial to keep this compound waste separate from other chemical waste to prevent unintended reactions.[1][3]
-
Solid Waste Collection: Collect any unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, and wipers) in a designated and clearly labeled container for solid chemical waste.[1][3]
-
Liquid Waste Collection: Any solutions containing this compound should be collected in a separate, labeled, and securely sealed container designated for liquid chemical waste. The container should be appropriate for the solvent used.
-
Containerization: Utilize containers that are chemically resistant and can be securely sealed to prevent leaks or spills.[1][3]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.[1]
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[3]
-
Final Disposal: The ultimate disposal of the waste must be handled through your institution's certified chemical waste disposal program.[1][3] This ensures compliance with all local, state, and federal regulations for chemical waste disposal.[1][4] The primary recommendation is to "Offer surplus and non-recyclable solutions to a licensed disposal company."[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is important to note that while available data on similar compounds suggest a low hazard level, all chemicals should be handled with care. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Fmoc-Ser-OH-d3
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Ser-OH-d3, a deuterated N-α-Fmoc-L-serine. While specific hazard data for this compound is limited, information from closely related compounds, such as Fmoc-Ser(tBu)-Ser(ΨMe,Me pro)-OH, indicates that it is not classified as a hazardous substance or mixture.[1] Nevertheless, it is crucial to handle it with the appropriate care and personal protective equipment (PPE) as with any laboratory chemical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Required for protection against dust particles and potential splashes. Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[2][4] Gloves should be inspected before use and changed immediately after contact with the chemical. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes and spills.[3][4] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles, especially where nuisance levels of dust are desired.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and worn correctly. Prepare all necessary equipment, such as spatulas, weighing paper, and solvent dispensers.
-
Weighing : When weighing the powdered this compound, it is best practice to do so in a chemical fume hood or an enclosure with appropriate exhaust ventilation to minimize the potential for inhalation of airborne particles.[1]
-
Dissolving : If preparing a solution, add the solvent to the solid slowly to avoid splashing. If the solvent is volatile or hazardous (e.g., Dimethylformamide - DMF), perform this step in a certified fume hood.
-
Storage : Store this compound in a tightly sealed container in a cool, dry place. For long-term storage as a powder, -20°C is recommended.[5] If in solution, store at -80°C for up to six months or -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.[6]
-
General Hygiene : Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[7]
Disposal Plan: Step-by-Step Disposal Protocol
Proper disposal of this compound and any contaminated materials is critical for laboratory safety and environmental compliance.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8][9]
-
Solid Waste : Collect unused this compound powder and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealable hazardous waste container.[9]
-
Liquid Waste : Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[9]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Final Disposal : All chemical waste must be disposed of through your institution's licensed chemical waste disposal program.[8][9] Never pour chemicals down the drain or dispose of them in the regular trash.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
